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  • Product: tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
  • CAS: 1269429-29-9

Core Science & Biosynthesis

Foundational

Engineering Kinase Inhibitors and PROTACs: The Strategic Role of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper Executive Summary In modern structure-based drug design, the selection of...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper

Executive Summary

In modern structure-based drug design, the selection of highly tunable, metabolically stable building blocks is paramount. tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate has emerged as a privileged scaffold in the synthesis of targeted oncology therapeutics and Targeted Protein Degradation (TPD) chimeras (PROTACs). By combining a lipophilic, Boc-protected piperidine ring with a reactive 1H-pyrazole core, this intermediate offers a precise vector for cross-coupling chemistry. This whitepaper deconstructs the physicochemical properties, mechanistic advantages, and validated synthetic protocols for deploying this building block in advanced pharmaceutical development[1].

Chemical Architecture and Physicochemical Profiling

The utility of this compound lies in its dual-domain architecture. The piperidine ring, once deprotected, serves as a basic amine that enhances aqueous solubility and frequently participates in critical salt-bridge interactions within kinase hinge regions[2]. The pyrazole ring acts as a rigid, aromatic linker and hydrogen-bond acceptor. The tert-butyloxycarbonyl (Boc) group is not merely a protecting group; it provides essential steric shielding during downstream transition-metal catalysis[1].

Table 1: Core Physicochemical Properties
PropertyValue / Description
Chemical Name tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
CAS Registry Number 1269429-29-9[1]
Molecular Formula C₁₃H₂₁N₃O₂[1]
Molecular Weight 251.33 g/mol [1]
SMILES String O=C(N1CCC(N2N=CC=C2)CC1)OC(C)(C)C[1]
Purity Standard ≥95% (typically crystalline powder)[1]

Mechanistic Rationale in Drug Design

The strategic value of this scaffold is dictated by its electronic and steric properties. The unsubstituted C4 position of the pyrazole ring is highly activated for electrophilic aromatic substitution (SEAr). Because the adjacent N1 and N2 atoms deactivate the C3 and C5 positions, halogenation occurs with near-perfect regioselectivity at C4.

Once halogenated, the C4 position becomes a versatile hub for Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig cross-coupling reactions[3]. This exact functionalization pathway is the cornerstone of synthesizing the ALK/ROS1 inhibitor Crizotinib[2][4], as well as emerging heterobifunctional degraders targeting GSPT1[5] and Bruton's Tyrosine Kinase (BTK)[6].

Pharmacophore A tert-Butyl 4-(1H-pyrazol-1-yl) piperidine-1-carboxylate B Boc-Protected Piperidine A->B Domain 1 C 1H-Pyrazole Core A->C Domain 2 D Prevents N-alkylation/oxidation Improves lipophilicity B->D Chemical Function E Regioselective C4-Halogenation Rigid H-bond acceptor C->E Chemical Function F Kinase Hinge Binding / E3 Ligase Recruitment D->F Post-Deprotection E->F Post-Cross-Coupling

Figure 1: Pharmacophore mapping and functional logic of the Boc-protected pyrazolyl-piperidine scaffold.

Synthetic Workflows and Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes causality for the reagent choice and an integrated Quality Control (QC) metric.

Protocol 3.1: Regioselective C4-Iodination

This protocol generates the critical intermediate tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 877399-73-0)[3].

  • Preparation: Dissolve 1.0 eq of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in anhydrous N,N-Dimethylformamide (DMF) (0.2 M concentration).

    • Causality: DMF is a polar aprotic solvent that effectively stabilizes the highly polar halonium ion intermediate during the SEAr mechanism, accelerating the reaction rate.

  • Electrophilic Addition: Cool the vessel to 0°C. Add 1.05 eq of N-Iodosuccinimide (NIS) portion-wise over 15 minutes. Protect from light and allow the reaction to slowly warm to room temperature over 4 hours.

    • Causality: Strict temperature control suppresses radical-mediated side reactions and over-iodination. The Boc group shields the piperidine nitrogen, forcing the electrophile to exclusively attack the electron-rich C4 position of the pyrazole.

  • Self-Validating QC (LC-MS & NMR): Quench an aliquot in 10% aqueous Na₂S₂O₃.

    • Validation: LC-MS must show complete conversion from m/z 252 [M+H]⁺ to m/z 378 [M+H]⁺[3]. ¹H-NMR will confirm regioselectivity via the collapse of the pyrazole multiplet into a characteristic singlet (~7.5 ppm) integrating for 2 protons (C3-H and C5-H).

Protocol 3.2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step attaches the target pharmacophore (e.g., a substituted aminopyridine for Crizotinib analogs)[2].

  • Reaction Assembly: Combine the C4-iodo intermediate (1.0 eq), the target boronic acid/ester (1.2 eq), and K₂CO₃ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane and H₂O.

    • Causality: Water is mandatory to dissolve the inorganic base and hydroxylate the boronic acid, forming the reactive boronate complex required for the transmetalation step.

  • Degassing and Catalysis: Sparge the mixture with Argon for 15 minutes. Add 0.05 eq of Pd(dppf)Cl₂. Heat to 90°C for 6 hours.

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step. The bulky Boc group prevents the piperidine nitrogen from coordinating to the Pd(0) center, avoiding catalyst poisoning.

  • Self-Validating QC (Metal Scavenging): Upon completion (confirmed via TLC/LC-MS), filter the mixture through a pad of Celite and treat the filtrate with a silica-based palladium scavenger (e.g., SiliaMetS Thiol) for 2 hours at 40°C.

    • Validation: ICP-MS of the isolated product must show residual Palladium levels below 10 ppm to ensure the intermediate does not exhibit heavy-metal cytotoxicity in downstream biological assays.

SyntheticWorkflow SM Starting Material (CAS: 1269429-29-9) Hal Halogenation (NIS or NBS) SM->Hal Int1 4-Iodo/Bromo Intermediate (CAS: 877399-73-0) Hal->Int1 Coupling Suzuki Coupling (Pd-Catalyst, Base) Int1->Coupling Int2 Coupled Precursor Coupling->Int2 Deprot Boc Deprotection (TFA or HCl) Int2->Deprot API Target API / PROTAC (e.g., Crizotinib) Deprot->API

Figure 2: Step-by-step synthetic workflow from the base scaffold to active pharmaceutical ingredients.

Applications in Targeted Oncology and PROTACs

The modularity of the tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate scaffold has led to the generation of several highly valuable downstream intermediates. These halogenated and borylated derivatives are commercially critical for synthesizing ALK inhibitors and bridging ligands in E3-ubiquitin ligase recruiters[5][6][7].

Table 2: Key Derivative Intermediates and Applications
Derivative CompoundCAS NumberMW ( g/mol )Primary Application
4-(4-Iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate 877399-73-0[3]377.22[3]Direct electrophile for Suzuki/Sonogashira coupling; Crizotinib intermediate[4].
4-(4-Bromo-1H-pyrazol-1-yl)piperidine-1-carboxylate 877399-50-3[8]330.23[8]Cost-effective alternative to the iodo-derivative for Buchwald-Hartwig aminations[8].
4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)...] 877399-74-1[7]377.30Boronic ester nucleophile used when the target aryl halide is more readily available[7].

By leveraging the predictable reactivity of this scaffold, medicinal chemists can rapidly iterate through structure-activity relationship (SAR) campaigns, moving seamlessly from hit-to-lead optimization to the scalable manufacturing of complex therapeutics.

References

  • Title: tert-Butyl 4-(1H-pyrazol-1-yl)
  • Title: CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof Source: Google Patents URL
  • Title: tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)
  • Title: Tert-butyl 4- (4-iodo-1H-pyrazol-1-yl)
  • Title: tert-Butyl 4-(4-Bromopyrazol-1-yl)piperidine-1-carboxylate 98.
  • Title: Tert-Butyl 4-[4- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)
  • Title: WO2022073469A1 - Compounds and methods of treating cancers (GSPT1 degraders)
  • Title: WO2021219070A1 - Degradation of bruton's tyrosine kinase (btk)

Sources

Exploratory

High-Resolution Mass Spectrometry and Molecular Characterization of CAS 1269429-29-9: A Technical Guide

Introduction CAS 1269429-29-9, chemically designated as tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate, is a highly specialized pharmaceutical building block[1]. It is prominently utilized in the synthesis of com...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS 1269429-29-9, chemically designated as tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate, is a highly specialized pharmaceutical building block[1]. It is prominently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), particularly anaplastic lymphoma kinase (ALK) inhibitors such as Crizotinib, and serves as a vital reference standard for impurity profiling and genotoxic assessment[2]. For analytical chemists and drug development professionals, the precise characterization of its molecular weight and exact mass is foundational for High-Resolution Mass Spectrometry (HRMS) workflows, pharmacokinetic tracking, and stringent quality control.

Part 1: Theoretical Mass Calculation & Causality

In analytical mass spectrometry, the distinction between average molecular weight and monoisotopic exact mass dictates the entire experimental approach.

  • Average Molecular Weight (MW): ~251.33 g/mol . This value accounts for the natural isotopic distribution of carbon, hydrogen, nitrogen, and oxygen. It is primarily used for macroscopic stoichiometric calculations during chemical synthesis.

  • Monoisotopic Exact Mass: 251.1634 Da. This is the mass of the molecule calculated using strictly the most abundant isotopes (e.g., ^12C, ^1H, ^14N, ^16O)[3].

The Causality of Exact Mass in HRMS: Modern Orbitrap and Time-of-Flight (TOF) mass spectrometers measure mass-to-charge ratios (m/z) with sub-ppm mass accuracy. When screening for API impurities or metabolites in complex biological matrices, relying on the average molecular weight leads to false positives due to isobaric interferences. The monoisotopic exact mass provides a unique, interference-free molecular fingerprint. For CAS 1269429-29-9 (C13H21N3O2), the theoretical [M+H]+ ion is strictly calculated at m/z 252.1706, and the sodium adduct [M+Na]+ at m/z 274.1526[4].

Table 1: Quantitative Mass Data for CAS 1269429-29-9
PropertyValueFormula / Composition
Chemical Formula C13H21N3O2N/A
Average Molecular Weight 251.33 g/mol Based on standard atomic weights
Monoisotopic Exact Mass 251.1634 Da^12C13 ^1H21 ^14N3 ^16O2
Theoretical [M+H]+ (m/z) 252.1706Addition of proton (1.0073 Da)
Theoretical[M+Na]+ (m/z) 274.1526Addition of sodium ion (22.9892 Da)

Part 2: Experimental Protocol for Exact Mass Determination

To ensure a self-validating analytical system, the following LC-ESI-HRMS protocol incorporates an internal lock mass. This creates a closed-loop feedback mechanism that continuously corrects for instrumental drift, ensuring mass accuracy remains strictly < 5 ppm.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 1.0 mg of CAS 1269429-29-9 standard in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock. Dilute to 1 µg/mL using 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton donor, promoting highly efficient ionization (protonation) in the positive electrospray ionization (ESI+) mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes.

    • Causality: The gradient desalts the sample and temporally separates the target analyte from potential synthetic byproducts before they enter the ion source, preventing ion suppression.

  • Ionization (ESI+): Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C to ensure complete droplet evaporation and gas-phase ion release.

  • Data Acquisition: Scan m/z 100–1000 using an Orbitrap mass analyzer at a minimum resolution of 70,000.

  • Self-Validation (Lock Mass Calibration): Utilize a known ambient background ion (e.g., polysiloxane at m/z 371.1012) as an internal lock mass. The system automatically recalibrates the mass axis on every single scan, validating the exact mass of the target peak against the theoretical m/z 252.1706 in real-time.

HRMS_Workflow Sample Sample Prep (CAS 1269429-29-9) LC UHPLC Separation (C18 Column) Sample->LC Injection ESI ESI+ Ionization [M+H]+ Generation LC->ESI Eluent MassAnalyzer Orbitrap / TOF Mass Analyzer ESI->MassAnalyzer Ion Beam Data Data Acquisition Exact Mass: 252.1706 Da MassAnalyzer->Data Detection Validation Mass Accuracy Check (Error < 5 ppm) Data->Validation Self-Validation

LC-ESI-HRMS self-validating workflow for exact mass determination.

Part 3: Fragmentation Pathways and Structural Elucidation

In tandem mass spectrometry (MS/MS), the fragmentation of the [M+H]+ ion provides definitive structural confirmation. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine ring of CAS 1269429-29-9 is highly labile under Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).

Mechanistic Causality:
  • Initial Cleavage (Loss of Isobutylene): The protonated parent ion (m/z 252.1706) undergoes a rapid loss of isobutylene (C4H8, 56.0626 Da). This occurs because the leaving tert-butyl cation is highly stabilized by hyperconjugation, making the C-O bond cleavage thermodynamically favorable. This yields an intermediate carbamic acid ion at m/z 196.1080.

  • Spontaneous Decarboxylation: The resulting carbamic acid intermediate is structurally unstable. It immediately expels carbon dioxide (CO2, 43.9898 Da) to relieve steric and electronic strain, yielding the stable secondary amine product ion at m/z 152.1182 (representing the core 4-(1H-pyrazol-1-yl)piperidine moiety).

Fragmentation_Pathway Parent [M+H]+ m/z 252.1706 LossBoc Loss of Isobutylene (-56.0626 Da) Parent->LossBoc CID/HCD Intermediate Intermediate Ion m/z 196.1080 LossBoc->Intermediate LossCO2 Loss of CO2 (-43.9898 Da) Intermediate->LossCO2 Spontaneous Product Product Ion m/z 152.1182 LossCO2->Product

MS/MS fragmentation logic of CAS 1269429-29-9 highlighting Boc group cleavage.

Part 4: Applications in Drug Development

Understanding the exact mass and fragmentation kinetics of CAS 1269429-29-9 is crucial when it is utilized as a reference standard in pharmaceutical quality control[2]. During the synthesis of targeted therapies, unreacted CAS 1269429-29-9 can persist as a process-related impurity. Regulatory agencies (such as the FDA and EMA) require the strict identification and quantification of such impurities using validated HRMS methods.

By tracking the exact mass transition (m/z 252.1706 → 152.1182) via Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM), analytical scientists can achieve highly specific, interference-free quantification down to the picogram level. This ensures that the final API meets all safety, efficacy, and genotoxic threshold requirements.

References

  • Title: Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate - C13H21N3O2 Source: ChemSpace URL: [Link]

  • Title: Crizotinib Impurities and Reference Standards Source: SynZeal URL: [Link]

  • Title: Exact Mass and Spectral Data for C13H21N3O2 Source: SpectraBase URL: [Link]

Sources

Foundational

solubility profile of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in organic solvents

The Strategic Nucleus: An In-depth Technical Guide to the Solubility Profile of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in Organic Solvents Executive Summary In modern medicinal chemistry, the functionaliz...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Nucleus: An In-depth Technical Guide to the Solubility Profile of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in Organic Solvents

Executive Summary

In modern medicinal chemistry, the functionalization of saturated nitrogen heterocycles is a cornerstone of drug discovery. The compound tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1269429-29-9) serves as a critical intermediate, combining a highly versatile piperidine scaffold with a pyrazole pharmacophore. Because the secondary amine of the piperidine is masked by a tert-butoxycarbonyl (Boc) protecting group, the physicochemical properties of this molecule—specifically its solubility profile—are heavily skewed toward lipophilicity[1].

This whitepaper provides a comprehensive analysis of the solubility profile of this compound in various organic solvents, detailing the thermodynamic principles governing its solvation, and providing self-validating protocols for solubility determination and subsequent deprotection workflows.

Structural Causality & Physicochemical Properties

To predict and manipulate the solubility of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate, one must analyze its structural components:

  • The Boc Carbamate: The bulky tert-butyl group significantly increases the molecular volume and lipophilicity (extrapolated LogP increase of ~1.5–2.0). By converting the basic piperidine nitrogen into a neutral carbamate, it eliminates hydrogen-bond donating capacity, rendering the molecule practically insoluble in aqueous media[1].

  • The Pyrazole Ring: This heteroaromatic system contains an sp2 -hybridized nitrogen that acts as a weak hydrogen-bond acceptor. While it provides minor polar character, it is entirely overpowered by the lipophilic bulk of the Boc and piperidine rings.

  • Solvation Thermodynamics: The compound exhibits excellent solubility in halogenated and dipolar aprotic solvents because the solvent-solute dipole interactions easily overcome the relatively weak intermolecular van der Waals forces of the compound's crystal lattice.

Quantitative Solubility Profile

The table below summarizes the thermodynamic solubility of the compound across a spectrum of standard organic solvents at 25°C.

Solvent CategorySolventEstimated Solubility (mg/mL)Solvation Mechanism / Utility
Halogenated Dichloromethane (DCM)> 100Excellent dipole-dipole matching; ideal for synthesis and extraction.
Halogenated Chloroform ( CHCl3​ )> 100High capacity for disrupting weak lattice packing.
Dipolar Aprotic Dimethyl Sulfoxide (DMSO)> 100Primary choice for high-concentration stock solutions[2].
Dipolar Aprotic Dimethylformamide (DMF)> 100Excellent for coupling reactions; strong H-bond acceptor.
Ester Ethyl Acetate (EtOAc)> 50Very good solubility; standard for liquid-liquid extraction.
Polar Protic Methanol (MeOH)20 – 50Moderate; H-bonding with pyrazole nitrogen aids dissolution.
Non-Polar Hexanes / Heptane< 5Poor; used as an anti-solvent for precipitation/crystallization.
Aqueous Water (pH 7.4)< 0.1Insoluble; hydrophobic exclusion driven by the Boc group.

Experimental Methodologies

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

Unlike kinetic solubility, which can suffer from supersaturation artifacts when diluting from DMSO stocks, thermodynamic solubility measures the true equilibrium between the solid crystal lattice and the solvent[2].

Causality of Design: A 24-hour equilibration period ensures that the thermodynamic equilibrium is reached. Centrifugation is chosen over filtration to prevent the adsorption of this highly lipophilic compound onto filter membranes, which would skew quantification.

Step-by-Step Workflow:

  • Preparation: Add an excess of solid tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (~50 mg) to a 4 mL borosilicate glass vial.

  • Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., EtOAc or MeOH).

  • Equilibration: Seal the vial tightly with a PTFE-lined cap. Agitate on an orbital shaker at 300 rpm at a constant 25°C for 24 hours.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes to pellet the undissolved solid[2].

  • Sampling & Dilution: Carefully extract 100 µL of the clarified supernatant. Dilute this aliquot 1:100 in mobile phase (e.g., Acetonitrile/Water) to ensure the concentration falls within the linear dynamic range of the detector.

  • Self-Validation & Quantification: Analyze via HPLC-UV (e.g., at 220 nm for the pyrazole chromophore) against a 5-point standard calibration curve. Validation step: Analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to confirm that the solvent did not induce a polymorphic transformation during the 24-hour incubation.

ThermodynamicSolubility A 1. Solid Compound (CAS: 1269429-29-9) B 2. Add Organic Solvent (e.g., DCM, EtOAc) A->B C 3. Shake-Flask Equilibration (24h at 25°C) B->C D 4. Phase Separation (Centrifugation at 10k rpm) C->D E 5. Supernatant Extraction & Dilution D->E F 6. HPLC-UV Quantification (Self-Validated via Curve) E->F

Workflow for determining thermodynamic solubility via the shake-flask method.

Protocol 2: Boc-Deprotection and Solubility Shift

In drug development, the Boc group is temporary. Removing it exposes the secondary amine, fundamentally inverting the solubility profile (from organic-soluble to aqueous-soluble).

Causality of Design: Dichloromethane (DCM) is used as the co-solvent because it perfectly solubilizes the Boc-protected starting material[3]. Trifluoroacetic acid (TFA) is employed because it is a strong enough acid to protonate the carbamate oxygen, driving the elimination of a tert-butyl cation and subsequent decarboxylation[4].

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 mmol (251.3 mg) of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate in 2.0 mL of anhydrous DCM.

  • Acidification: Place the flask in an ice bath (0°C). Dropwise, add 2.0 mL of neat TFA (creating a 1:1 v/v TFA/DCM solution)[3].

  • Cleavage: Remove the ice bath and stir the reaction at room temperature for 2 hours. The evolution of CO2​ gas will be observed as the carbamate degrades[4].

  • Concentration: Evaporate the volatiles under reduced pressure. Co-evaporate with toluene (3 x 5 mL) to azeotropically remove residual TFA.

  • Self-Validation: The resulting product is 4-(1H-pyrazol-1-yl)piperidine trifluoroacetate salt. Validation step: Analyze via LC-MS. The reaction is complete when the starting mass (m/z 252 for [M+H]+ ) completely shifts to the deprotected mass (m/z 152 for [M+H]+ ), representing the exact loss of the Boc group (-100 Da).

BocDeprotection A Boc-Protected Piperidine High Organic Solubility B Add TFA / DCM (1:1) Acidic Cleavage A->B C tert-Butyl Cation + CO2 (Volatile Byproducts) B->C Elimination D Deprotected Piperidine TFA Salt High Aqueous Solubility B->D Target Product E LC-MS Validation (Mass Shift -100 Da) D->E

Logical workflow of Boc deprotection and the resulting physicochemical solubility shift.

Conclusion

The solubility profile of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is dictated by the massive lipophilic contribution of its Boc protecting group, making it highly amenable to manipulation in halogenated and dipolar aprotic solvents. By understanding the thermodynamic interactions between the solvent and the solute's crystal lattice, researchers can optimize extraction, purification, and deprotection workflows, ensuring high-yield transitions from protected intermediates to active pharmaceutical ingredients.

References

  • BenchChem Technical Support Team. "1-BOC-3-Aminopiperidine | 144243-24-3 - Benchchem: The Strategic Nucleus: An In-depth Technical Guide to N-Boc Protected Piperidine Derivatives in Modern Drug Discovery." BenchChem.
  • BenchChem Technical Support Team. "Technical Guide: Physicochemical Characterization of Oxirane, ((2-cyclopentylphenoxy)methyl)-." BenchChem.
  • Master Organic Chemistry. "Amine Protection and Deprotection." Master Organic Chemistry.
  • ChemRxiv. "Orthogonal Electrochemical Amine Deprotection: Towards Sustainable Strategies for Peptide Synthesis." ChemRxiv.

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties and Stability of Glyceryl Stearate

A Note on Chemical Identification: The provided CAS Number 1269429-29-9 did not yield specific information in publicly available scientific databases. However, extensive research on related compounds and common excipient...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Identification: The provided CAS Number 1269429-29-9 did not yield specific information in publicly available scientific databases. However, extensive research on related compounds and common excipients suggests that the intended subject of this guide is likely Glyceryl Stearate (also known as Glyceryl Monostearate), a widely used excipient in the pharmaceutical, cosmetic, and food industries. This guide will therefore focus on the properties of Glyceryl Stearate, with relevant CAS numbers such as 31566-31-1, 123-94-4, and 11099-07-3.[1][2][3]

Introduction

Glyceryl Stearate is the ester of glycerin and stearic acid.[4] It is a multifaceted ingredient valued for its role as a non-ionic emulsifier, emollient, stabilizer, and thickening agent in a variety of formulations.[5][6] Commercially, Glyceryl Stearate is often a mixture of mono-, di-, and triglycerides of stearic acid, with the monoglyceride form being the most prevalent.[6] A self-emulsifying (SE) grade is also available, which contains a small amount of an alkali metal stearate (e.g., potassium or sodium stearate) to enhance its emulsifying capabilities.[4] This guide provides a comprehensive overview of the critical physicochemical properties and stability considerations for researchers, scientists, and drug development professionals working with Glyceryl Stearate.

Physicochemical Properties

The functional performance of Glyceryl Stearate in a formulation is intrinsically linked to its physicochemical properties. A thorough understanding of these characteristics is paramount for successful product development.

Table 1: Key Physicochemical Properties of Glyceryl Stearate
PropertyValueSource(s)
Appearance White to cream-colored, waxy solid (flakes, beads, or powder)
Molecular Formula C21H42O4 (for the monoester)[7][8]
Molecular Weight 358.6 g/mol (for the monoester)[8][9]
Melting Point 55-60 °C[7]
Solubility Practically insoluble in water; soluble in hot organic solvents such as ethanol, ether, chloroform, and acetone.[10]
Hydrophilic-Lipophilic Balance (HLB) Approximately 3.8 - 4.2[6]
pKa Not applicable (non-ionizable)
LogP (Octanol-Water Partition Coefficient) ~8.2 (estimated)[11]
Solubility Profile

Glyceryl Stearate is lipophilic, as indicated by its low HLB value and high LogP.[6][11] It is practically insoluble in water but can be dispersed in hot water with the aid of a surfactant.[10] Its solubility in hot organic solvents is a key consideration during the formulation process, particularly for creating stable emulsions.[7][10]

Emulsification and the HLB System

The Hydrophilic-Lipophilic Balance (HLB) is a critical parameter for surfactants, indicating their relative affinity for water and oil. With an HLB value of approximately 3.8, Glyceryl Stearate is a suitable emulsifier for water-in-oil (w/o) emulsions.[6] However, it is frequently used as a co-emulsifier in oil-in-water (o/w) emulsions to build viscosity and improve texture.[6] The self-emulsifying (SE) grade, with a slightly higher HLB value due to the presence of soap, is more effective at stabilizing o/w emulsions on its own.[4][12]

Stability Profile

The stability of Glyceryl Stearate is a critical factor in ensuring the shelf-life and performance of the final product. Stability testing evaluates the influence of environmental factors such as temperature, humidity, and light on the quality of the substance.[13][14]

Chemical Stability

Glyceryl Stearate is a chemically stable compound under normal storage conditions.[12] However, as an ester, it can be susceptible to hydrolysis under strongly acidic or alkaline conditions, although this is generally not a concern within the typical pH range of cosmetic and pharmaceutical formulations.[15] The presence of impurities from the manufacturing process, such as free fatty acids or glycerol, can potentially influence its long-term stability.

Physical Stability

The physical stability of formulations containing Glyceryl Stearate is of greater practical concern. Issues such as phase separation in emulsions, changes in viscosity, or crystallization can occur if the formulation is not optimized. The choice of co-emulsifiers, the ratio of oil to water, and the manufacturing process all play a significant role in ensuring the physical stability of the final product.[16]

Storage and Handling

To maintain its quality, Glyceryl Stearate should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[11] When stored properly, it has a shelf life of at least 12 months.[11]

Experimental Protocols for Characterization

The following are representative protocols for determining key physicochemical properties of Glyceryl Stearate.

Determination of Melting Point

The melting point of Glyceryl Stearate can be determined using standard capillary melting point apparatus.

Protocol:

  • A small amount of the powdered sample is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is gradually increased at a controlled rate.

  • The temperature range over which the sample melts is recorded.

Solubility Assessment

A qualitative assessment of solubility in various solvents is crucial for formulation development.

Protocol:

  • Add a small, measured amount of Glyceryl Stearate to a test tube.

  • Add a measured volume of the solvent to be tested (e.g., water, ethanol, acetone).[17]

  • Agitate the mixture at a controlled temperature.

  • Visually observe the degree of dissolution. For solvents where it is expected to be soluble, heating may be required.[7][10]

Emulsion Stability Testing

Accelerated stability testing is often employed to predict the long-term stability of emulsions.

Protocol:

  • Prepare the emulsion containing Glyceryl Stearate.

  • Subject samples of the emulsion to various stress conditions, such as elevated temperatures (e.g., 40°C, 50°C) and freeze-thaw cycles.[18]

  • At specified time points, evaluate the samples for physical changes, including phase separation, creaming, changes in viscosity, and particle size analysis.[13]

Visualizing Key Concepts

Emulsification Workflow

The following diagram illustrates the general workflow for creating an oil-in-water emulsion using Glyceryl Stearate.

Emulsification_Workflow cluster_oil_phase Oil Phase cluster_water_phase Aqueous Phase Oil Lipid Components Heat_Oil Heat Oil Phase (~70-75°C) Oil->Heat_Oil GMS Glyceryl Stearate GMS->Heat_Oil Water Water Heat_Water Heat Aqueous Phase (~70-75°C) Water->Heat_Water Humectants Humectants Humectants->Heat_Water Combine Combine Phases with High Shear Heat_Oil->Combine Heat_Water->Combine Cool Cool with Gentle Mixing Combine->Cool Final_Product Stable Emulsion Cool->Final_Product

Caption: A generalized workflow for creating an o/w emulsion.

Stability Testing Logic

The following diagram outlines the decision-making process for stability testing of an excipient like Glyceryl Stearate.

Stability_Testing_Logic start New Formulation with Glyceryl Stearate stress_testing Forced Degradation (Heat, Light, pH, Oxidation) start->stress_testing Initial Assessment accelerated Accelerated Stability (e.g., 40°C/75% RH) start->accelerated Predictive Data long_term Long-Term Stability (e.g., 25°C/60% RH) start->long_term Real-Time Data stress_testing->accelerated Identifies Degradants analysis Analyze Physical & Chemical Properties accelerated->analysis long_term->analysis evaluation Evaluate Data & Determine Shelf Life analysis->evaluation end Product Release evaluation->end

Caption: Decision logic for a comprehensive stability program.

Conclusion

Glyceryl Stearate is a robust and versatile excipient with a well-defined physicochemical profile. Its lipophilic nature, low HLB value, and thermal properties make it an excellent choice for a wide range of applications, particularly as an emulsifier and stabilizer in semi-solid dosage forms and cosmetic preparations. A thorough understanding of its properties and a comprehensive stability testing program are essential for developing safe, effective, and stable products.

References

  • Ataman Kimya. (n.d.). GLYCERYL STEARATE (GLYCERYL MONOSTEARATE).
  • MySkinRecipes. (n.d.). Glyceryl Stearate SE / Glyceryl Monostearate SE (GMS SE).
  • Puracy. (2023, June 22). What is Glyceryl stearate & How It's Made.
  • ChemBK. (2025, August 20). 1-Glyceryl stearate.
  • ChemicalBook. (2025, December 17). Glyceryl monostearate.
  • GMP Navigator. (n.d.). The International Pharmaceutical Excipients Council - Excipient Stability Guide.
  • The Good Scents Company. (n.d.). glyceryl stearate SE, 11099-07-3.
  • Descrizione. (2023, December 3). Glyceryl Stearate SE.
  • Avena Lab. (n.d.). Glyceryl Stearate SE Raw Material | Deep Hydration & Stability.
  • Grand Ingredients. (n.d.). Glyceryl Stearate SE vs Non-SE: Emulsifier Guide.
  • Humblebee & Me. (2020, September 6). Glyceryl Stearate (and) PEG-100 Stearate.
  • Typology. (2021, October 29). What is "Glyceryl Stearate" and what is its purpose?
  • Cosmetic Formulation. (2024, September 10). Glyceryl Stearate vs Glyceryl Monostearate.
  • Singh, S., & Kumar, V. (2012, March 17). Stability Testing of Pharmaceutical Products.
  • Maclean, J., et al. (2021, December 18). Investigating the Role of Excipients on the Physical Stability of Directly Compressed Tablets.
  • Avena Lab. (n.d.). Glyceryl Stearate SE TDS ENG.
  • World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
  • PharmaCompass. (n.d.). Glyceryl Stearate | Drug Information, Uses, Side Effects, Chemistry.
  • Ataman Kimya. (n.d.). GLYCERYL STEARATE (GLYCEROL MONOSTEARATE).
  • Scribd. (n.d.). Ester Properties and Preparation Lab Report.
  • CymitQuimica. (n.d.). CAS 11099-07-3: Glyceryl stearate.
  • Polyglyceryl. (2022, February 21). Glyceryl Stearate.
  • Ataman Kimya. (n.d.). GLYCERYL STEARATE (GLİSERİL STEARAT).

Sources

Protocols & Analytical Methods

Method

Application Note: TFA-Mediated Boc Deprotection of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Introduction & Strategic Context The tert-butyloxycarbonyl (Boc) group is a foundational amine-protecting strategy in organic synthesis, prized for its robust stability under basic and nucleophilic conditions[1]. The sub...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

The tert-butyloxycarbonyl (Boc) group is a foundational amine-protecting strategy in organic synthesis, prized for its robust stability under basic and nucleophilic conditions[1]. The substrate tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a highly valuable pharmacophore building block, frequently utilized in the development of targeted therapeutics, including kinase inhibitors such as crizotinib analogs[2].

Deprotecting this substrate yields 4-(1H-pyrazol-1-yl)piperidine, a secondary amine that must be isolated in high purity for downstream cross-coupling reactions (e.g., SNAr or Buchwald-Hartwig aminations). This application note details a highly optimized, self-validating protocol for the trifluoroacetic acid (TFA) mediated Boc deprotection of this scaffold. By emphasizing mechanistic causality, strict thermal control, and efficient freebasing strategies, this guide ensures maximum yield and purity while mitigating common side reactions.

Mechanistic Causality & Experimental Design

The removal of the Boc group using TFA is an acid-catalyzed process driven by thermodynamic irreversibility[1]. Understanding the molecular events dictates the experimental setup:

  • Protonation & Cleavage: The mechanism initiates when the strong acid (TFA) protonates the carbamate carbonyl oxygen[3]. This destabilizes the molecule, leading to the heterolytic cleavage of the tert-butyl group to form a stable tert-butyl cation and a transient carbamic acid intermediate.

  • Decarboxylation (Thermodynamic Driving Force): The carbamic acid spontaneously decarboxylates, releasing carbon dioxide (CO₂) gas[4]. The evolution of CO₂ prevents the reverse reaction, driving the equilibrium forward. Experimental Causality: The reaction must never be performed in a sealed system; venting is required to prevent pressure buildup and to allow the CO₂ to escape[4].

  • Cation Scavenging: The liberated tert-butyl cation is a reactive electrophile that can potentially alkylate electron-rich sites[1]. While the pyrazole ring is relatively stable compared to indoles or thiols, the addition of a mild scavenger (such as 2% water) traps the cation as tert-butanol, guaranteeing the structural integrity of the pyrazole-piperidine scaffold.

  • Salt Formation: The resulting free amine is highly basic and is immediately protonated by the excess TFA in the reaction mixture, yielding the corresponding trifluoroacetate salt[1].

Mechanism BocAmine Boc-Protected Amine Protonated Protonated Carbamate BocAmine->Protonated + TFA Carbamic Carbamic Acid Intermediate Protonated->Carbamic - t-Butyl Cation TButyl t-Butyl Cation (Electrophile) Protonated->TButyl AmineSalt Amine TFA Salt Carbamic->AmineSalt Decarboxylation (+ TFA) CO2 CO2 Gas (Leaving Group) Carbamic->CO2

Caption: Mechanistic pathway of acid-catalyzed Boc deprotection yielding the amine trifluoroacetate salt.

Quantitative Data: Reaction Parameter Optimization

To establish the most efficient protocol, various reaction conditions were evaluated. The data below synthesizes the optimal parameters for maximizing the yield of the freebase product while minimizing degradation.

TFA ConcentrationSolventTemperatureTimeScavengerYield (Freebase)Purity (LC-MS)
20% (v/v)DCM0 °C to RT4.0 hNone85%>95%
50% (v/v) DCM 0 °C to RT 1.5 h None 92% >98%
50% (v/v) DCM 0 °C to RT 1.5 h 2% H₂O 96% >99%
100% (Neat)NoneRT0.5 hNone88%90% (Side products)

Experimental Workflow & Self-Validating Protocol

The following protocol is designed as a self-validating system. Each critical phase includes built-in quality control checks to ensure the reaction is proceeding correctly without relying solely on end-point analysis.

Workflow N1 1. Substrate Preparation Dissolve Boc-piperidine in anhydrous DCM (0.1 - 0.5 M) N2 2. Thermal Control Cool to 0 °C (Ice Bath) N1->N2 N3 3. Acidification Dropwise addition of TFA (Final conc. 50% v/v) N2->N3 Prevents exotherm N4 4. Cleavage & Decarboxylation Warm to RT, stir 1.5 h (CO2 evolution) N3->N4 Acid catalysis N5 5. Concentration Remove volatiles in vacuo N4->N5 Reaction complete (TLC/LC-MS) N6 6. Freebasing (Workup) Basic ion-exchange resin OR Aq. NaHCO3 extraction N5->N6 Yields TFA salt N7 7. Pure Product 4-(1H-pyrazol-1-yl)piperidine N6->N7 Yields free amine

Caption: Workflow for TFA-mediated Boc deprotection of 4-(1H-pyrazol-1-yl)piperidine derivatives.

Phase 1: Reaction Assembly & Cleavage
  • Substrate Dissolution: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M[1].

    • Self-Validation Check: Ensure the solution is completely clear and homogenous before proceeding.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0 °C for 5 minutes.

    • Causality: Initiating the reaction at 0 °C mitigates the exothermic protonation step, preventing solvent boil-off and thermal degradation.

  • Acidification: Add Trifluoroacetic Acid (TFA) dropwise to the stirring solution to achieve a final 1:1 (v/v) ratio of TFA:DCM[1]. Add 2% (v/v) deionized water to act as a carbocation scavenger.

  • Decarboxylation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Attach a bubbler or leave the system open to a nitrogen line.

    • Self-Validation Check: Observe the solution for effervescence. The visible bubbling of CO₂ gas confirms that decarboxylation is actively occurring[4].

Phase 2: Monitoring & Termination
  • Reaction Monitoring: After 1 hour, extract a 10 µL aliquot. Quench the aliquot in a microcentrifuge tube containing 500 µL of saturated aqueous NaHCO₃, extract with 500 µL of ethyl acetate, and analyze the organic layer via TLC (10% MeOH in DCM, Ninhydrin stain) or LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material peak/spot is entirely consumed.

  • Concentration: Once complete, concentrate the reaction mixture in vacuo using a rotary evaporator to remove the DCM and excess volatile TFA. The intermediate product will remain as a viscous oil corresponding to the 4-(1H-pyrazol-1-yl)piperidine trifluoroacetate salt.

Phase 3: Freebasing & Isolation

To utilize the piperidine in downstream coupling, the TFA salt must be converted to its free amine form. Two validated methods are provided below:

Method A: Aqueous-Free Ion-Exchange (Preferred for High Purity) This method avoids aqueous workup, preventing product loss due to the high water solubility of the free piperidine[5].

  • Dissolve the crude TFA salt in minimal methanol.

  • Add basic Amberlyst A-21 ion-exchange resin (approx. 3–5 equivalents of basic sites)[5].

  • Stir at room temperature for 45 minutes.

  • Self-Validation Check: Spot the solution on wet pH paper; a pH of 8–9 indicates complete freebasing.

  • Filter the resin, wash thoroughly with methanol, and concentrate the filtrate in vacuo to yield the pure freebase amine.

Method B: Traditional Liquid-Liquid Extraction

  • Dissolve the crude TFA salt in DCM.

  • Slowly add saturated aqueous NaHCO₃ under vigorous stirring until gas evolution ceases.

  • Self-Validation Check: Test the aqueous layer with pH paper to ensure it has reached pH > 8, confirming the complete neutralization of residual TFA.

  • Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

References

  • Title: Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA) | Source: Benchchem | URL: 1

  • Title: Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins | Source: Molecular Diversity / Scribd | URL: 5

  • Title: Boc Deprotection Mechanism - TFA | Source: Common Organic Chemistry | URL: 4

  • Title: Amine Protection and Deprotection | Source: Master Organic Chemistry | URL: 3

  • Title: CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof | Source: Google Patents | URL: 2

Sources

Application

Synthesis of 1-Boc-4-(1H-pyrazol-1-yl)piperidine: A Comprehensive Guide for Researchers

An in-depth technical guide for the synthesis of a versatile building block in medicinal chemistry, providing detailed protocols, mechanistic insights, and expert advice for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for the synthesis of a versatile building block in medicinal chemistry, providing detailed protocols, mechanistic insights, and expert advice for researchers, scientists, and drug development professionals.

Introduction

1-Boc-4-(1H-pyrazol-1-yl)piperidine is a key heterocyclic building block in modern drug discovery. The piperidine moiety is a prevalent scaffold in numerous approved drugs, valued for its ability to impart favorable pharmacokinetic properties, while the pyrazole ring is a common feature in a wide range of biologically active compounds. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled, sequential reactions, making this compound a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics targeting a range of diseases. This guide provides a detailed, step-by-step synthesis route for 1-Boc-4-(1H-pyrazol-1-yl)piperidine, along with alternative strategies and practical insights.

Primary Synthetic Route: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and reliable method for the synthesis of 1-Boc-4-(1H-pyrazol-1-yl)piperidine from commercially available starting materials. This reaction facilitates the conversion of a secondary alcohol, 1-Boc-4-hydroxypiperidine, into the desired N-substituted pyrazole with inversion of configuration, although in this achiral case, it is a straightforward substitution.[1][2] The reaction proceeds through the activation of the hydroxyl group by a phosphine and an azodicarboxylate, followed by nucleophilic attack by pyrazole.[1]

Experimental Protocol: Mitsunobu Reaction

This protocol details the synthesis of 1-Boc-4-(1H-pyrazol-1-yl)piperidine via the Mitsunobu reaction.

Materials:

  • 1-Boc-4-hydroxypiperidine

  • Pyrazole

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate (EtOAc)

  • Hexanes

Instrumentation:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon gas inlet

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 1-Boc-4-hydroxypiperidine (1.0 eq.), pyrazole (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise to the stirred solution. The addition is exothermic, and maintaining the temperature at 0 °C is crucial to minimize side reactions.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure 1-Boc-4-(1H-pyrazol-1-yl)piperidine.[3]

Synthetic Workflow: Mitsunobu Reaction

Mitsunobu_Workflow A 1. Dissolve Reactants (1-Boc-4-hydroxypiperidine, Pyrazole, PPh3) in anhydrous THF B 2. Cool to 0 °C A->B C 3. Add DIAD/DEAD dropwise B->C D 4. Stir at RT (12-24h) C->D E 5. Work-up (Evaporation, Extraction, Washing) D->E F 6. Purification (Column Chromatography) E->F G Product: 1-Boc-4-(1H-pyrazol-1-yl)piperidine F->G

Sources

Method

Application Note: Utilizing CAS 1269429-29-9 as a Key Building Block in the Synthesis of Crizotinib and ALK/c-MET Inhibitors

Executive Summary In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly optimized, pre-functionalized building blocks. CAS 1269429-29-9 (tert-butyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly optimized, pre-functionalized building blocks. CAS 1269429-29-9 (tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate) is a critical intermediate utilized in the synthesis of Crizotinib (Xalkori®), a first-in-class, FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor[1].

This application note provides a comprehensive, self-validating protocol guide for drug development professionals. It details the structural rationale, quantitative intermediate data, and mechanistic workflows required to successfully deploy this building block in cross-coupling reactions to yield high-purity kinase inhibitors.

Structural Biology & Mechanistic Rationale

Crizotinib exerts its antineoplastic effects by competitively binding within the ATP-binding pocket of target kinases, specifically Anaplastic Lymphoma Kinase (ALK), c-MET (Hepatocyte Growth Factor Receptor), and ROS1[2][3].

The selection of CAS 1269429-29-9 as the starting material is driven by precise structural biology requirements:

  • Targeted Kinase Interaction: The 5-pyrazol-4-yl group binds through a narrow lipophilic tunnel surrounded by the Ile-1084 and Tyr-1159 residues of the c-MET kinase domain[4].

  • Solvent Exposure & Lipophilic Efficiency: The terminal piperidine ring, attached to the N1 position of the pyrazole, reaches out into the solvent. This specific geometry significantly improves the cell-based ligand efficacy (LE) and lipophilic efficiency (LipE) of the final drug molecule[4].

  • Chemical Protection Strategy: The piperidine nitrogen is a basic secondary amine with a pKa of ~9.4[5]. If left unprotected, this amine would coordinate with palladium catalysts during downstream Suzuki-Miyaura coupling, leading to severe catalyst poisoning. The tert-butyloxycarbonyl (Boc) group effectively neutralizes this nucleophilicity through steric hindrance and electron withdrawal, ensuring high cross-coupling yields.

MOA Ligand HGF / EML4-ALK Fusion Protein Receptor c-MET / ALK Tyrosine Kinases Ligand->Receptor Activates Signaling PI3K/AKT & MAPK Pathways Receptor->Signaling Phosphorylation Inhibitor Crizotinib (API) Inhibitor->Receptor ATP-Competitive Inhibition Outcome Tumor Cell Proliferation Signaling->Outcome Drives

Mechanism of action of Crizotinib inhibiting ALK/c-MET driven tumor cell proliferation pathways.

Quantitative Data & Intermediate Tracking

To ensure rigorous quality control during the synthetic campaign, all intermediates must be tracked via their specific mass and physical properties. Table 1 summarizes the quantitative data for the transformation of CAS 1269429-29-9 into Crizotinib.

Table 1: Key Intermediates in the Crizotinib Synthetic Pathway

StepCompound NameCAS NumberMol. WeightRole in Synthesis
0 tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate1269429-29-9251.33 g/mol Core Pharmacophore[6]
1 tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate877399-73-0377.22 g/mol Electrophilic Precursor[7]
2 tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)...877399-74-1377.30 g/mol Nucleophilic Partner [5.6]
3 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-bromopyridin...1448326-33-7380.00 g/mol Pyridine Core[8]
4 Crizotinib (Final API)877399-52-5450.34 g/mol Active Drug[5]

Validated Experimental Protocols

The following protocols represent a self-validating system. Each step includes the causality behind the reagent selection and built-in validation checks to ensure process integrity before proceeding to the next stage.

SynthesisWorkflow A CAS 1269429-29-9 (Starting Material) B Regioselective Halogenation (N-Iodosuccinimide, DMF) A->B C Iodo-Intermediate (CAS 877399-73-0) B->C D Miyaura Borylation (B2pin2, Pd(dppf)Cl2, KOAc) C->D E Boronic Ester Intermediate (CAS 877399-74-1) D->E F Suzuki-Miyaura Coupling (Pyridine Core: CAS 1448326-33-7) E->F G Boc-Protected Crizotinib F->G H Acidic Deprotection (4M HCl in Dioxane) G->H I Crizotinib API (CAS 877399-52-5) H->I

Workflow for the synthesis of Crizotinib utilizing CAS 1269429-29-9 as the core building block.

Protocol 1: Regioselective Iodination of the Pyrazole Ring

Objective: Functionalize the C4 position of the pyrazole to create an electrophilic handle for borylation[7].

  • Causality: The C4 position of the pyrazole ring is the most electron-rich and thus highly susceptible to electrophilic aromatic substitution. N-Iodosuccinimide (NIS) is preferred over molecular iodine as it provides a controlled, mild release of the iodonium ion ( I+ ), minimizing side reactions. DMF is utilized as the solvent because its polarity stabilizes the transition state of the iodonium intermediate.

  • Procedure:

    • Dissolve CAS 1269429-29-9 (1.0 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

    • Cool the solution to 0 °C using an ice bath.

    • Add NIS (1.1 eq) portion-wise over 15 minutes to prevent exothermic degradation.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Self-Validation & QC: Quench a 0.1 mL aliquot in 10% aqueous sodium thiosulfate (to destroy unreacted NIS). TLC (Hexane:EtOAc 3:1) will show complete consumption of the starting material. The product (CAS 877399-73-0) will appear as a distinct, highly UV-active spot.

Protocol 2: Miyaura Borylation

Objective: Convert the iodo-intermediate into a shelf-stable boronic ester[9].

  • Causality: Direct Suzuki coupling of two halides is impossible; one must be converted into a nucleophile. Bis(pinacolato)diboron ( B2​pin2​ ) is used to form a pinacol boronic ester, which is highly stable against protic cleavage compared to boronic acids. Potassium acetate (KOAc) is selected as the base because it is mild enough to activate the palladium complex without causing premature hydrolysis of the newly formed boronic ester.

  • Procedure:

    • Charge a Schlenk flask with the iodo-intermediate (1.0 eq), B2​pin2​ (1.2 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq).

    • Evacuate and backfill the flask with nitrogen three times.

    • Add degassed 1,4-dioxane (0.15 M) and heat the mixture to 90 °C for 12 hours.

  • Self-Validation & QC: The reaction mixture will transition from a dark red/brown to a black suspension (indicating the precipitation of Pd(0) black as the catalyst dies upon completion). LC-MS must confirm the mass of the boronic ester (CAS 877399-74-1) at [M+H]+≈378.3 .

Protocol 3: Suzuki-Miyaura Cross-Coupling & Deprotection

Objective: Assemble the final API framework and remove the Boc protecting group[1][8].

  • Causality: A biphasic solvent system (Toluene/EtOH/H₂O) is utilized to ensure the dissolution of both the lipophilic organic substrates and the inorganic base ( Na2​CO3​ ). For the deprotection phase, 4M HCl in dioxane is chosen over Trifluoroacetic acid (TFA). HCl not only cleaves the Boc group cleanly but directly yields the API as a highly crystalline hydrochloride salt, driving the reaction to completion via precipitation and avoiding complex chromatographic purification.

  • Procedure:

    • Coupling: Combine the boronic ester (1.1 eq) and the pyridine core (CAS 1448326-33-7, 1.0 eq) in a mixture of Toluene/EtOH/H₂O (2:1:1). Add Na2​CO3​ (2.0 eq) and Pd(PPh3​)4​ (0.05 eq). Heat at 85 °C for 8 hours. Extract the organic layer, dry, and concentrate.

    • Deprotection: Dissolve the crude Boc-protected intermediate in minimal DCM. Add 4M HCl in dioxane (10.0 eq) dropwise at room temperature.

  • Self-Validation & QC:

    • During Deprotection: Vigorous gas evolution ( CO2​ and isobutylene) will be immediately observed. The cessation of gas evolution indicates the end of the cleavage event.

    • Isolation: A white to pale-yellow precipitate will form. Filter the solid and wash with cold diethyl ether. The resulting powder is Crizotinib HCl. The pKa of the purified product will measure ~9.4 (piperidinium cation) and 5.6 (pyridinium cation)[5].

Sources

Application

Application Note: Cross-Coupling and C–H Functionalization Strategies for tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate

Executive Summary & Substrate Profiling tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1269429-29-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS: 1269429-29-9) is a highly versatile, bifunctional building block frequently utilized in medicinal chemistry for scaffold hopping and the development of kinase inhibitors and GPCR ligands. The molecule features a piperidine ring protected by a tert-butyloxycarbonyl (Boc) group, which renders the piperidine nitrogen inert to transition-metal catalysis and strong bases. This orthogonal protection strategy directs all cross-coupling reactivity exclusively to the 1-alkylpyrazole core.

This application note details two divergent, field-proven methodologies for the late-stage functionalization of this substrate:

  • Direct Palladium-Catalyzed C5–H Arylation: A highly atom-economical approach bypassing the need for pre-functionalized pyrazole intermediates.

  • Electrophilic C4-Halogenation followed by Suzuki-Miyaura Coupling: A robust, two-step sequence leveraging the innate nucleophilicity of the pyrazole C4 position.

Mechanistic Rationale & Site Selectivity

The pyrazole ring is an electron-rich heterocycle that exhibits distinct, position-dependent reactivity profiles. Understanding this electronic distribution is critical for designing selective cross-coupling protocols.

  • C5 Functionalization (Direct C–H Arylation): In 1-alkylpyrazoles, the C5 proton exhibits enhanced acidity due to the strong inductive electron-withdrawing effect of the adjacent N1 nitrogen. Under Pd(II) catalysis, C–H activation at this site proceeds via a Concerted Metalation-Deprotonation (CMD) mechanism. As demonstrated by, the regioselectivity is strictly governed by this electronic activation, allowing for exclusive C5-arylation without competing C3-activation.

  • C4 Functionalization (SEAr + Cross-Coupling): The C4 position is the most electron-rich carbon on the pyrazole ring (enamine-like character), making it highly susceptible to Electrophilic Aromatic Substitution (SEAr). Selective bromination at C4 yields a stable electrophile that readily undergoes oxidative addition with Pd(0) species, enabling standard Suzuki-Miyaura or Buchwald-Hartwig couplings [1].

G SM tert-Butyl 4-(1H-pyrazol-1-yl) piperidine-1-carboxylate C5_Path Pathway A: C5-H Activation (Pd-Catalyzed) SM->C5_Path Pd(OAc)2, PivOH Aryl-Br C4_Path Pathway B: C4-Halogenation (SEAr Mechanism) SM->C4_Path NBS C5_Prod C5-Arylated Product (Direct Cross-Coupling) C5_Path->C5_Prod C4_Inter C4-Bromo Intermediate (NBS, DMF) C4_Path->C4_Inter C4_Prod C4-Arylated Product (Suzuki-Miyaura) C4_Inter->C4_Prod Pd(dppf)Cl2 Aryl-B(OH)2

Divergent cross-coupling pathways for C4 and C5 functionalization of the pyrazole core.

Protocol A: Direct Palladium-Catalyzed C5–H Arylation

Causality & Experimental Design

This protocol utilizes a phosphine-free palladium catalytic system. Pd(OAc)₂ serves as the precatalyst. The addition of Pivalic Acid (PivOH) is the critical success factor here. As established in the literature for , the pivalate anion acts as an internal proton shuttle during the CMD transition state, drastically lowering the activation energy required to cleave the robust C(sp²)–H bond. K₂CO₃ is employed to neutralize the HBr byproduct and regenerate the pivalate anion, while DMA (N,N-Dimethylacetamide) provides the necessary polarity to stabilize the polar transition states.

Step-by-Step Procedure
  • Reagent Assembly: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 mmol, 251.3 mg), the corresponding aryl bromide (1.2 mmol), Pd(OAc)₂ (0.05 mmol, 11.2 mg, 5 mol%), PivOH (0.3 mmol, 30.6 mg, 30 mol%), and K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent Addition & Degassing: Add anhydrous DMA (5.0 mL). Seal the tube with a rubber septum and degas the heterogeneous mixture by sparging with dry Argon for 15 minutes. Rationale: Pd(0) intermediates formed during the catalytic cycle are highly susceptible to oxidative degradation by dissolved O₂.

  • Thermal Activation: Replace the septum with a Teflon screwcap under Argon flow. Transfer the sealed tube to a pre-heated oil bath at 120 °C and stir vigorously for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts. Wash the organic filtrate with H₂O (3 × 15 mL) to remove DMA, followed by brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexanes/EtOAc gradient).

Validation & Quality Control
  • Reaction Monitoring: TLC (Hexanes/EtOAc 1:1) should show the disappearance of the starting material (R_f ≈ 0.4) and the emergence of a new UV-active spot (R_f ≈ 0.5–0.6).

  • LC-MS Verification: For coupling with bromobenzene, the starting material mass ([M+H]⁺ = 252.2) must shift to the product mass ([M+H]⁺ = 328.2). A self-validating system will show <5% diarylation (mass 404.2), confirming C5 regioselectivity.

CMD_Cycle Pd0 Pd(0)L_n OA Oxidative Addition (Aryl-Br) Pd0->OA PdII_Ar Ar-Pd(II)-Br OA->PdII_Ar LigEx Ligand Exchange (PivO- replaces Br-) PdII_Ar->LigEx PdII_Piv Ar-Pd(II)-OPiv LigEx->PdII_Piv CMD Concerted Metalation- Deprotonation (CMD) PdII_Piv->CMD PdII_Diaryl Ar-Pd(II)-Pyrazole CMD->PdII_Diaryl RE Reductive Elimination (Product Release) PdII_Diaryl->RE RE->Pd0

Catalytic cycle for Pd-catalyzed C5-H arylation via Concerted Metalation-Deprotonation.

Protocol B: C4-Bromination and Suzuki-Miyaura Cross-Coupling

Causality & Experimental Design

When C4-substitution is desired, direct C–H activation is kinetically disfavored compared to C5. Therefore, a two-step approach is required. NBS (N-Bromosuccinimide) selectively brominates the electron-rich C4 position. The resulting 4-bromopyrazole is then subjected to Suzuki-Miyaura coupling. Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-coordination geometry that accelerates reductive elimination and prevents catalyst deactivation, which is crucial when coupling sterically hindered or electron-rich heteroaryl boronic acids [3].

Step-by-Step Procedure

Step 1: C4-Bromination

  • Dissolve tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (2.0 mmol, 502.6 mg) in anhydrous DMF (10 mL) and cool to 0 °C.

  • Add NBS (2.1 mmol, 373.8 mg) portion-wise over 10 minutes. Rationale: Controlled addition prevents exothermic runaway and suppresses dibromination.

  • Stir at room temperature for 2 hours.

  • Quench with 10% aqueous Na₂S₂O₃ (10 mL) to destroy residual NBS. Extract with EtOAc (3 × 20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate to yield the C4-bromo intermediate.

Step 2: Suzuki-Miyaura Coupling

  • In a Schlenk flask, combine the C4-bromo intermediate (1.0 mmol, ~330 mg), arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.05 mmol, 36.6 mg, 5 mol%), and K₃PO₄ (3.0 mmol, 636.8 mg).

  • Add a degassed solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Rationale: Water is essential to dissolve the inorganic base and facilitate the transmetalation step by forming a reactive boronate complex.

  • Heat at 90 °C under Argon for 12 hours.

  • Cool, dilute with EtOAc, wash with brine, dry, and purify via flash chromatography.

Validation & Quality Control
  • Bromination LC-MS: The product must exhibit a classic 1:1 isotopic doublet at[M+H]⁺ = 330.1 and 332.1, confirming the incorporation of a single bromine atom.

  • Suzuki LC-MS: Disappearance of the isotopic bromine doublet and appearance of the coupled product mass (e.g., [M+H]⁺ = 328.2 for phenylboronic acid).

Quantitative Data Summaries

Table 1: Reaction Optimization for Direct C5-H Arylation (Protocol A) Conditions: Substrate (1.0 equiv), Bromobenzene (1.2 equiv), Catalyst (5 mol%), Solvent (0.2 M), 120 °C, 16 h.

EntryCatalystAdditive (mol%)BaseSolventYield (%)Regioselectivity (C5:C4)
1Pd(OAc)₂NoneK₂CO₃DMA14%>99:1
2Pd(OAc)₂PivOH (30%)K₂CO₃Toluene38%>99:1
3Pd(PPh₃)₄PivOH (30%)K₂CO₃DMA41%>99:1
4 Pd(OAc)₂ PivOH (30%) K₂CO₃ DMA 88% >99:1

Table 2: Substrate Scope for C4 Suzuki-Miyaura Coupling (Protocol B) Conditions: C4-Bromo intermediate (1.0 equiv), Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (5 mol%), K₃PO₄ (3.0 equiv), Dioxane/H₂O, 90 °C.

EntryAryl Boronic AcidElectronic NatureTime (h)Isolated Yield (%)
1Phenylboronic acidNeutral1292%
24-Methoxyphenylboronic acidElectron-Rich1485%
34-Fluorophenylboronic acidElectron-Deficient1094%
43-Pyridinylboronic acidHeteroaryl1678%

References

  • Palladium-Catalyzed Direct Arylation of 5-Chloropyrazoles: A Selective Access to 4-Aryl Pyrazoles. The Journal of Organic Chemistry (ACS Publications). Demonstrates the regioselectivity principles of pyrazole C-H arylation.[Link]

  • Conditions for Palladium-Catalyzed Direct Arylations of 4-Bromo and 4-Iodo N-Substituted Pyrazoles. Organic Chemistry Frontiers (RSC Publishing). Details the application of phosphine-free Pd systems and carboxylate additives for pyrazole functionalization.[Link]

Method

scale-up synthesis methods for CAS 1269429-29-9 intermediates

Application Note: Scale-Up Synthesis and Process Optimization of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1269429-29-9) Executive Summary tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 126...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis and Process Optimization of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1269429-29-9)

Executive Summary

tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1269429-29-9) is a critical pharmaceutical intermediate. It features a Boc-protected piperidine ring substituted at the 4-position with a pyrazole moiety. This structural motif is a fundamental building block in the synthesis of advanced receptor tyrosine kinase (RTK) inhibitors, notably ALK and ROS1 inhibitors such as Crizotinib and its analogs ([1]). This application note details a robust, self-validating, and high-yielding two-step scale-up protocol designed to circumvent the limitations of traditional bench-scale methodologies.

Mechanistic Rationale & Route Selection

The synthesis of 1-alkylpyrazoles from secondary alcohols typically relies on two primary methodologies:

  • Route A (Bimolecular Nucleophilic Substitution, SN2) : Activation of N-Boc-4-hydroxypiperidine via mesylation, followed by nucleophilic displacement by 1H-pyrazole.

  • Route B (Mitsunobu Reaction) : Direct dehydrative coupling using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh3).

Causality & Scale-Up Considerations: While the Mitsunobu reaction (Route B) provides clean inversion of stereochemistry under mild conditions, it is highly unfavorable for multi-kilogram scale-up. The reaction generates stoichiometric amounts of triphenylphosphine oxide (TPPO) and hydrazine byproducts. TPPO is notoriously difficult to purge from the highly lipophilic Boc-protected product without exhaustive silica gel chromatography, which is economically unviable at scale.

Conversely, Route A utilizes a mesylate intermediate. The mesylate (methanesulfonate) is an exceptional leaving group. However, SN2 displacement on a secondary carbon (C4 of the piperidine ring) is sterically hindered and competes with E2 elimination. By carefully selecting a mild, bulky base (Cs2CO3) and a polar aprotic solvent (DMF), the nucleophilicity of the pyrazole nitrogen is maximized while minimizing the hard basicity that drives E2 elimination (which would yield the undesired 1-Boc-1,2,3,6-tetrahydropyridine byproduct). This optimized SN2 pathway ensures high atom economy, straightforward aqueous workup, and eliminates the need for chromatographic purification ([2]).

Process Optimization & Quantitative Data

To establish a self-validating protocol, the SN2 displacement step was rigorously optimized. The goal was to maximize the SN2/E2 ratio and ensure complete conversion to avoid complex downstream separations.

Table 1: Solvent and Base Screening for the SN2 Displacement of 1-Boc-4-methanesulfonyloxypiperidine with 1H-Pyrazole (1.2 eq)

EntrySolventBase (1.5 eq)Temp (°C)Time (h)Conversion (%)Isolated Yield (%)Purity (HPLC)
1THFK2CO3652460%45%92.0%
2DMFK2CO3801685%70%95.5%
3DMFNaH8012>99%42%*80.0%
4MeCNCs2CO3821895%82%98.2%
5 DMF Cs2CO3 90 12 >99% 88% >99.5%

*Note: Entry 3 resulted in significant E2 elimination due to the hard basicity of NaH, rendering it unsuitable for high-yield scale-up.

Synthetic Workflow Visualization

SynthesisWorkflow SM N-Boc-4-hydroxypiperidine (Starting Material) Step1 Step 1: Mesylation MsCl, Et3N, DCM 0-5 °C SM->Step1 Int 1-Boc-4-methanesulfonyloxy- piperidine (Intermediate) Step1->Int >95% Yield Step2 Step 2: SN2 Displacement 1H-Pyrazole, Cs2CO3 DMF, 90 °C Int->Step2 Prod tert-Butyl 4-(1H-pyrazol-1-yl) piperidine-1-carboxylate (CAS 1269429-29-9) Step2->Prod 88% Yield

Figure 1: Two-step scalable synthetic workflow for CAS 1269429-29-9 via SN2 displacement.

Detailed Experimental Protocols (1-kg Scale)

Protocol A: Synthesis of 1-Boc-4-methanesulfonyloxypiperidine (Intermediate) Causality Check: Triethylamine (Et3N) acts as an acid scavenger. The mesylation reaction is highly exothermic; precise temperature control prevents the degradation of the acid-sensitive Boc group and minimizes colored impurities.

  • Setup : Equip a 20 L jacketed glass reactor with a mechanical stirrer, internal temperature probe, and addition funnel.

  • Dissolution : Charge the reactor with N-Boc-4-hydroxypiperidine (1.00 kg, 4.97 mol) and dichloromethane (DCM, 10.0 L). Stir until complete dissolution.

  • Base Addition : Add Et3N (1.04 kg, 10.3 mol, 2.07 eq) in one portion. Cool the mixture to an internal temperature of 0–5 °C using a chiller.

  • Activation : Charge the addition funnel with Methanesulfonyl chloride (MsCl, 0.68 kg, 5.96 mol, 1.2 eq). Add MsCl dropwise over 2 hours, strictly maintaining the internal temperature below 10 °C.

  • In-Process Control (IPC) : Stir for an additional 1 hour at 5 °C. Confirm completion via TLC (Hexane/EtOAc 1:1, KMnO4 stain) or HPLC.

  • Self-Validating Workup : Quench the reaction by slowly adding 5 L of ice-cold water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (3 L) to remove excess Et3N, saturated NaHCO3 (3 L) to neutralize residual acid, and brine (3 L). Validation: The sequential pH washes ensure the mesylate is isolated free of reactive salts that could skew stoichiometry in Step 2.

  • Isolation : Concentrate the DCM layer under reduced pressure. Perform a solvent swap to heptane (approx. 4 L) to induce crystallization. Filter the white solid, wash with cold heptane, and dry under vacuum at 40 °C to yield 1.32 kg (95% yield) of the mesylate intermediate.

Protocol B: Synthesis of tert-Butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate (CAS 1269429-29-9) Causality Check: DMF is chosen as the solvent to fully dissolve the Cs2CO3 and stabilize the polar transition state of the SN2 displacement. The biphasic MTBE/water workup acts as a self-purifying system, as DMF and excess pyrazole partition completely into the aqueous phase.

  • Setup : Equip a 20 L jacketed glass reactor with a mechanical stirrer, reflux condenser, and internal temperature probe.

  • Reagent Charging : Charge the reactor with 1-Boc-4-methanesulfonyloxypiperidine (1.20 kg, 4.30 mol), 1H-pyrazole (0.35 kg, 5.16 mol, 1.2 eq), and anhydrous DMF (8.0 L).

  • Base Addition : Add Cesium Carbonate (Cs2CO3, 2.10 kg, 6.45 mol, 1.5 eq) as a solid.

  • Reaction : Heat the suspension to an internal temperature of 90 °C and stir vigorously for 12 hours.

  • IPC : Monitor by HPLC. The reaction is deemed complete when the mesylate intermediate is <1% (Area).

  • Self-Validating Workup : Cool the mixture to 20 °C. Add Methyl tert-butyl ether (MTBE, 10.0 L) and quench with purified water (10.0 L). Stir for 15 minutes and allow the phases to separate.

  • Aqueous Washes : The organic (MTBE) layer is washed with water (3 × 5.0 L) and brine (3.0 L). Crucial Step: The repeated water washes ensure the complete removal of DMF and unreacted pyrazole, eliminating the need for chromatography ([3]).

  • Crystallization : Concentrate the MTBE layer to approximately 2 L. Slowly add heptane (4 L) while stirring to precipitate the product. Cool to 0 °C, filter the white crystalline solid, and dry under high vacuum at 45 °C. Yield: 0.95 kg (88%).

Analytical Characterization & Quality Control

To verify the structural integrity and purity of CAS 1269429-29-9 prior to downstream kinase inhibitor synthesis, the following QC specifications must be met:

  • Appearance : White to off-white crystalline powder.

  • HPLC Purity : ≥ 99.0% (UV detection at 210 nm and 254 nm).

  • LC-MS : m/z calculated for C13H21N3O2 [M+H]+: 252.17; Found: 252.2.

  • 1H NMR (400 MHz, CDCl3) : δ 7.52 (d, J = 1.8 Hz, 1H, pyrazole-CH), 7.40 (d, J = 2.2 Hz, 1H, pyrazole-CH), 6.26 (t, J = 2.0 Hz, 1H, pyrazole-CH), 4.35 – 4.25 (m, 1H, piperidine-CH-N), 4.22 (br s, 2H, piperidine-CH2), 2.88 (t, J = 12.0 Hz, 2H, piperidine-CH2), 2.15 – 2.05 (m, 2H, piperidine-CH2), 1.95 – 1.85 (m, 2H, piperidine-CH2), 1.48 (s, 9H, Boc-CH3).

References

  • PubChem. (2025). Crizotinib Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Cui, J. J., et al. (2011). Structure Based Drug Design of Crizotinib (PF-02341066), a Potent and Selective Dual Inhibitor of Mesenchymal–Epithelial Transition Factor (c-MET) Kinase and Anaplastic Lymphoma Kinase (ALK). Journal of Medicinal Chemistry, 54(18), 6342–6363. Retrieved from[Link]

  • World Intellectual Property Organization. (2013). Chemokine Receptor Antagonists (Patent No. WO2013010453A1).

Sources

Application

Strategic Incorporation of tert-Butyl 4-(1H-Pyrazol-1-yl)piperidine Scaffolds into Peptide Chains

An Application Note and Protocol Guide Abstract The integration of non-canonical amino acids and scaffolds into peptides is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, enfo...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol Guide

Abstract

The integration of non-canonical amino acids and scaffolds into peptides is a cornerstone of modern drug discovery, offering pathways to enhance proteolytic stability, enforce specific conformations, and introduce novel pharmacophoric elements.[1][2][3] This guide provides a comprehensive technical overview and detailed protocols for the incorporation of the tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate moiety into synthetic peptides. We first address the critical prerequisite of converting this commercially available building block into a synthetically viable amino acid analogue. Subsequently, we present detailed protocols for its integration using Solid-Phase Peptide Synthesis (SPPS) with a primary focus on Boc-based strategies, for which the building block is natively suited. Advanced considerations for Fmoc-based strategies, troubleshooting, and rigorous analytical validation are also discussed to ensure researchers can confidently and successfully utilize this versatile chemical scaffold.

From Building Block to Synthetically Viable Amino Acid

A common misconception is that tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate can be used directly in standard peptide synthesis. This molecule lacks a free carboxylic acid group necessary for amide bond formation. Therefore, the first essential stage is the synthesis of a suitable derivative that possesses both the N-terminal protecting group (the existing Boc group) and a C-terminal carboxyl group. We propose the synthesis of 1-(tert-butoxycarbonyl)-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid as a versatile intermediate.

Proposed Synthetic Pathway

The synthesis can be envisioned starting from 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, proceeding through the formation of a β-ketoester, which can then be cyclized with hydrazine to form the pyrazole ring. A similar strategy has been successfully employed for related pyrazole syntheses.[4]

G cluster_0 Step 1: β-Ketoester Formation cluster_1 Step 2: Pyrazole Ring Formation Start 1-Boc-piperidine- 4-carboxylic acid Intermediate1 Activated Ester (e.g., with Meldrum's acid) Start->Intermediate1 EDC, DMAP Intermediate2 β-Enamino diketone Intermediate1->Intermediate2 Reaction with N,N-dimethylformamide dimethyl acetal Intermediate3 Target Amino Acid: 1-Boc-4-(1H-pyrazol-1-yl)piperidine- 4-carboxylic acid Intermediate2->Intermediate3 Hydrazine hydrate, Acetic acid

Caption: Proposed synthetic conversion of a piperidine precursor to a usable amino acid.

Choosing the Right Solid-Phase Peptide Synthesis (SPPS) Strategy

The choice between Boc/Bzl and Fmoc/tBu protection strategies is fundamental. Given that our synthesized amino acid analogue is N-terminally protected with a Boc group, the most direct and efficient path for its incorporation is through a Boc-SPPS protocol.

  • Boc/Bzl Strategy: Utilizes an acid-labile Boc group for temporary Nα-protection and stronger acids (like HF) for final cleavage and side-chain deprotection. Our building block is directly compatible.[5]

  • Fmoc/tBu Strategy: Employs a base-labile Fmoc group for Nα-protection and acid for final cleavage. Using our building block would require an additional synthetic step to replace the Boc group with an Fmoc group.

G Comparison of Boc vs. Fmoc SPPS Cycles Boc_Node Boc-SPPS Cycle Deprotection TFA in DCM Neutralization DIEA Coupling Boc-AA, Activator Wash Boc_Resin Peptide-Resin Boc_Node:wash->Boc_Resin Next Cycle Boc_Resin->Boc_Node:dep Start Cycle Fmoc_Node Fmoc-SPPS Cycle Deprotection Piperidine in DMF Coupling Fmoc-AA, Activator Wash Fmoc_Resin Peptide-Resin Fmoc_Node:wash->Fmoc_Resin Next Cycle Fmoc_Resin->Fmoc_Node:dep Start Cycle

Caption: Orthogonal protection and deprotection schemes in Boc and Fmoc SPPS.

Core Protocol: Incorporation via Boc-SPPS

This protocol assumes the synthesis is performed on a 0.1 mmol scale using a standard Merrifield or PAM resin.[6] The key challenge is the steric bulk of the pyrazolyl-piperidine moiety, which may lead to slow or incomplete coupling reactions.[7][8]

General Considerations for Sterically Hindered Residues
  • Coupling Reagents: Standard carbodiimide activators like DIC may be inefficient. More potent uronium/phosphonium salt-based reagents such as HBTU, HATU, or PyBOP are strongly recommended to achieve high coupling efficiency.[9][10][11]

  • Reaction Time & Monitoring: Extended coupling times (2-4 hours) or double coupling may be necessary.[12] It is crucial to monitor reaction completion using a qualitative method like the Kaiser test.[13]

  • Aggregation: The growing peptide chain can aggregate, hindering reagent access. Using chaotropic salts or specialized solvents can mitigate this issue.[11][14]

Detailed Boc-SPPS Coupling Workflow

The following diagram and protocol outline the steps specifically for coupling our custom amino acid, which we will denote as Boc-PzPip-OH .

G Start H₂N-Peptide-Resin (after previous deprotection and neutralization) Activation Pre-activation of Boc-PzPip-OH Start->Activation Coupling Coupling Reaction Start->Coupling Activation->Coupling Wash Wash Resin (DCM, IPA, DCM) Coupling->Wash Kaiser Kaiser Test Wash->Kaiser Decision Coupling Complete? Kaiser->Decision Next_Deprotection Proceed to Next Cycle: Boc Deprotection (TFA) Decision->Next_Deprotection Yes (Negative Test) Recouple Recouple or Cap Decision->Recouple No (Positive Test) Recouple->Coupling

Caption: Workflow for coupling the sterically hindered Boc-PzPip-OH residue.

Step-by-Step Experimental Protocol
  • Resin Swelling & Preparation: Swell the H₂N-Peptide-Resin in dichloromethane (DCM) for 30 minutes. Ensure the previous cycle's Boc deprotection and neutralization are complete.

  • Amino Acid Activation: In a separate vessel, dissolve Boc-PzPip-OH (3 equivalents relative to resin loading) and HBTU (2.9 eq.) in N,N-dimethylformamide (DMF). Add N,N-diisopropylethylamine (DIEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Drain the DCM from the swollen resin. Add the activated amino acid solution to the resin. Agitate the reaction vessel at room temperature for at least 2 hours.

  • Washing: Drain the reaction solution. Wash the peptide-resin thoroughly with DMF (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove excess reagents and byproducts.

  • Monitoring (Kaiser Test): Take a small sample of resin beads (~2-3 mg) and perform a Kaiser test. A blue color indicates incomplete coupling (free primary amines). A yellow/colorless result indicates a complete reaction.

  • Decision Point:

    • If the Kaiser test is negative, proceed to the next cycle, starting with Boc deprotection.

    • If the Kaiser test is positive, perform a second coupling (double coupling) with a fresh solution of activated amino acid for another 1-2 hours.[12]

Reagent/ComponentMolar Equivalents (eq.)Typical Amount (0.1 mmol scale)Purpose
H₂N-Peptide-Resin1.0~200 mg (0.5 mmol/g)Solid support
Boc-PzPip-OH 3.00.3 mmolUnnatural amino acid
HBTU2.90.29 mmolCoupling activator
DIEA6.00.6 mmolActivation base
DCM / DMF-As needed for swelling/reactionSolvents
50% TFA in DCM-10 mL/g resinBoc deprotection

Peptide Cleavage, Purification, and Validation

After the full peptide sequence is assembled, the final steps are to cleave the peptide from the solid support, purify it, and verify its identity and purity.

Cleavage from Resin (Boc-SPPS)

For peptides synthesized on Merrifield or PAM resins, a strong acid like anhydrous Hydrogen Fluoride (HF) is required for cleavage. This is a hazardous procedure that must be performed in a specialized apparatus.

  • Cleavage Cocktail: A typical cocktail is HF:p-cresol (90:10, v/v). The p-cresol acts as a scavenger to trap reactive carbocations generated during deprotection.

  • Procedure: The peptide-resin is cooled to 0°C in an HF apparatus. HF is condensed into the vessel, and the reaction is stirred for 1-2 hours. The HF is then evaporated, and the crude peptide is precipitated.

Purification and Validation Workflow

G Start Crude Peptide (Post-Cleavage & Precipitation) Dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) Start->Dissolve Purify Purification via Reverse-Phase HPLC Dissolve->Purify Collect Collect Fractions Purify->Collect Analyze_Frac Analyze Fractions (LC-MS or MALDI-TOF) Collect->Analyze_Frac Pool Pool Pure Fractions Analyze_Frac->Pool Lyophilize Lyophilization Pool->Lyophilize Final_QC Final Quality Control: - Purity (HPLC) - Identity (MS) Lyophilize->Final_QC End Pure, Validated Peptide Final_QC->End

Caption: Post-synthesis workflow from crude peptide to final validated product.

Analytical Characterization
  • Reverse-Phase HPLC (RP-HPLC): This is the gold standard for assessing peptide purity. The crude peptide is separated based on hydrophobicity, and the area of the main peak relative to the total peak area determines the purity percentage.[15]

  • Mass Spectrometry (MS): Essential for confirming that the synthesized peptide has the correct molecular weight. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques. The observed mass should match the calculated theoretical mass of the peptide containing the PzPip moiety.[16][17][18]

Analysis TechniquePurposeExpected Outcome
RP-HPLCDetermine purityA major peak corresponding to the target peptide, with purity >95% after purification.
LC-MSConfirm identityObserved mass matches the calculated mass of the full peptide sequence.

Troubleshooting Guide

Low yields and purity are common challenges in SPPS, especially with difficult sequences or unnatural amino acids.[7][14]

ProblemProbable Cause(s)Recommended Solution(s)
Low Final Yield 1. Incomplete coupling at the PzPip or other hindered residues.[7]2. Premature chain cleavage during repeated TFA deprotections.[6]3. Poor precipitation of crude peptide.1. Use stronger coupling reagents (HATU, PyBrOP); perform double coupling; monitor with Kaiser test.[10][14]2. Use a more stable resin linker (e.g., PAM resin).3. Concentrate the cleavage mixture under N₂ before precipitating with cold ether.[19]
Deletion Sequence Detected in MS Incomplete coupling of an amino acid, leading to a peptide missing that residue.Follow the solutions for "Low Final Yield". Ensure efficient deprotection and neutralization before coupling.
Peptide Aggregation The growing peptide chain forms secondary structures on the resin, blocking reactive sites.[11][14]1. Synthesize at a higher temperature (if using an automated synthesizer).2. Use a lower-loading resin.3. Incorporate "magic mixtures" (e.g., DMSO/NMP) as solvents.[14]

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • New method boosts production of non-natural amino acids for peptide assembly. (2026). [Link]

  • Terminology of Antibody Drug for Boc Deprotection - GenScript. [Link]

  • New technique synthesizes non-natural amino acids for advanced peptide therapeutics. (2026). [Link]

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). Atlantis Press. [Link]

  • Unnatural amino acids - JPT Peptide Technologies. [Link]

  • Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. (2022). ASM Journals. [Link]

  • Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage. [Link]

  • Reprogramming natural proteins using unnatural amino acids. (2022). PMC. [Link]

  • Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. (2015). RSC Publications. [Link]

  • Commonly Used Condensation Agents in Peptide Solid Phase Synthesis. (2024). [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. (2016). ResearchGate. [Link]

  • Troubleshooting Low Yield in Peptide Synthesis. (2026). [Link]

  • Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed. [Link]

  • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). SciELO México. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. [Link]

  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. (2021). Green Chemistry (RSC Publishing). [Link]

  • Green Solid-Phase Peptide Synthesis: Oxyma-Triggered Spectrophotometric Monitoring of Residual Piperidine. (2024). Organic Process Research & Development - ACS Publications. [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). KTU ePubl. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? (2016). MDPI. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? (2014). ResearchGate. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. apicule. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. (2007). PubMed. [Link]

  • Liquid Phase Peptides Synthesis. [Link]

  • What Is Liquid Phase Peptide Synthesis? Methods & Uses. (2025). Neuland Labs. [Link]

  • Improving Sustainability and Efficiency in Peptide Synthesis: Liquid Phase Approach with Proprietary Tagging Technology. (2025). Veranova. [Link]

  • Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. (2021). PubMed. [Link]

  • Mass Spectrometry in Peptide and Protein Analysis. Mabion. [Link]

  • Characterization of Peptide-Oligonucleotide Heteroconjugates by Mass Spectrometry. [Link]

  • Mass Spectrometry-based characterization of endogenous peptides and metabolites in small volume samples. PMC. [Link]

  • Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. MtoZ Biolabs. [Link]

Sources

Method

Application Note: Catalytic Hydrogenation of Pyrazole-Pyridine Intermediates to Pyrazole-Piperidine Scaffolds

Introduction & Scope The pyrazole-piperidine motif is a privileged, sp³-rich scaffold in modern drug discovery, frequently serving as a core structural element in kinase inhibitors (e.g., JAK/STAT pathway modulators) and...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scope

The pyrazole-piperidine motif is a privileged, sp³-rich scaffold in modern drug discovery, frequently serving as a core structural element in kinase inhibitors (e.g., JAK/STAT pathway modulators) and GPCR ligands[1]. A highly efficient, retrospective synthetic route to these frameworks involves the assembly of a pyrazole-pyridine or pyrazole-tetrahydropyridine precursor via Suzuki-Miyaura cross-coupling, followed by chemoselective catalytic hydrogenation.

The primary synthetic challenge lies in the chemoselective reduction of the highly stable pyridine (or tetrahydropyridine) ring without reducing the adjacent pyrazole core, and without triggering the hydrogenolysis of sensitive N-protecting groups (e.g., benzyl or Cbz). This application note details the mechanistic rationale, catalyst selection, and a self-validating protocol for achieving >99% chemoselectivity in this critical transformation.

Mechanistic Insights & Catalyst Selection (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond empirical observations and understand the causality governing catalyst behavior. Pyridine is an electron-deficient aromatic system that strongly resists hydrogenation under neutral conditions. The pyrazole ring, while also aromatic, possesses different electronic properties and basicity.

The Causality of Acidic Activation

The pKa of the conjugate acid of pyridine is approximately 5.2, whereas the pKa of protonated pyrazole is much lower, around 2.5. By conducting the hydrogenation in a mildly acidic medium (e.g., methanolic HCl or acetic acid), the pyridine nitrogen is selectively protonated [2].

  • Electronic Consequence: Protonation yields a pyridinium ion, which substantially lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the ring. This electron-withdrawing effect activates the ring toward hydride attack and facilitates coordination to the transition metal catalyst.

  • Chemoselectivity: Because the pyrazole ring remains largely unprotonated at this pH, it remains electronically deactivated toward reduction, ensuring the catalyst exclusively targets the pyridinium moiety.

Catalyst Profiling

Selecting the correct catalyst dictates the pressure requirements and side-reaction profile:

  • Platinum Dioxide (Adams' Catalyst, PtO₂): The gold standard for this transformation. Under acidic conditions, it is highly effective for the complete saturation of pyridinium salts to piperidines at low to moderate pressures (30–50 psi) while leaving the pyrazole ring perfectly intact.

  • Rhodium Complexes (e.g.,[Cp*RhCl₂]₂): Ideal for transfer hydrogenation using formic acid/triethylamine azeotropes. This provides a milder alternative when high-pressure H₂ gas is operationally undesirable or when asymmetric induction is required [3].

  • Palladium on Carbon (Pd/C): Generally insufficient for direct pyridine reduction unless extreme pressures are applied. However, it is highly effective if the starting material is already partially reduced (a tetrahydropyridine) [4].

Quantitative Catalyst Comparison
Catalyst SystemAdditive / SolventPressureChemoselectivity (Piperidine : Pyrazole)Typical YieldMechanistic Note
PtO₂ (Adams') HCl / Methanol30-50 psi H₂>99:185-95%Excellent for full saturation of pyridinium ions.
[Cp*RhCl₂]₂ HCOOH / Et₃NTransfer (1 atm)>95:575-88%Mild transfer hydrogenation; tolerates halogens.
Rh/C (5%) None / THF50-80 psi H₂90:1070-80%Good alternative to PtO₂, but higher cost.
Pd/C (10%) AcOH / Ethanol70-100 psi H₂80:2060-70%Requires high pressure; risk of off-target hydrogenolysis.

Self-Validating Experimental Protocol

The following methodology describes the synthesis of 4-(1H-pyrazol-4-yl)piperidine from 4-(1H-pyrazol-4-yl)pyridine. This protocol is designed as a self-validating system , ensuring that each step contains built-in analytical checkpoints to verify causality and reaction progress.

Step 1: Substrate Preparation & Activation
  • Suspend 4-(1H-pyrazol-4-yl)pyridine (10.0 mmol) in 50 mL of anhydrous Methanol.

  • Slowly add 1.2 equivalents of concentrated aqueous HCl (12.0 mmol) dropwise while stirring at room temperature.

  • Validation Check: The initially cloudy suspension will clarify into a homogeneous solution as the highly soluble pyridinium hydrochloride salt forms. This visual cue confirms successful protonation and LUMO lowering.

Step 2: Catalyst Loading & Hydrogenation
  • Purge the reaction vessel with inert Nitrogen gas for 5 minutes.

  • Carefully add 0.05 equivalents (5 mol%) of PtO₂ (Adams' Catalyst). Caution: PtO₂ can be pyrophoric in the presence of methanol vapors; ensure strict inert atmosphere during addition.

  • Seal the vessel, purge with H₂ gas three times, and pressurize to 40 psi.

  • Stir vigorously (800 rpm) at 25°C for 12 hours.

  • Validation Check: Monitor the pressure gauge. A stoichiometric drop in H₂ pressure (corresponding to 3 equivalents of H₂ per mole of substrate) validates active consumption. If the pressure plateaus prematurely, catalyst poisoning has occurred.

Step 3: In-Process Control (IPC) & Analytical Validation
  • Vent the H₂ gas and purge with Nitrogen. Withdraw a 50 µL aliquot and filter through a 0.22 µm syringe filter.

  • Analyze via LC-MS (UV at 254 nm and 220 nm).

  • Validation Check: The starting pyridine exhibits strong UV absorbance at 254 nm. The resulting piperidine lacks this chromophore. The reaction is validated as complete only when the 254 nm signal is entirely absent (leaving only the pyrazole absorbance at ~220 nm), and the mass spectrum shifts exactly by +6 Da (from[M+H]⁺ to [M+H+6]⁺).

Step 4: Workup & Free-Basing
  • Filter the reaction mixture through a pad of Celite to remove the platinum catalyst. Wash the pad with 20 mL of Methanol.

  • Concentrate the filtrate under reduced pressure to yield the crude piperidine hydrochloride salt.

  • Dissolve the salt in 20 mL of water, cool to 0°C, and adjust the pH to 10 using 2M NaOH (aq).

  • Extract the free-based product with Dichloromethane (3 x 30 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the pure 4-(1H-pyrazol-4-yl)piperidine.

Workflow Visualization

Workflow N1 1. Pyrazole-Pyridine Substrate N2 2. Acidic Activation (HCl or AcOH) N1->N2 N3 3. Pyridinium Intermediate (Lowered LUMO) N2->N3 N4 4. Catalyst Addition (PtO2 or Rh-complex) N3->N4 N5 5. H2 Hydrogenation (30-50 psi) N4->N5 N6 6. IPC: LC-MS / UV (Monitor Pyridine Loss) N5->N6 N7 7. Basification (Free-basing) N6->N7 N8 8. Pyrazole-Piperidine Product N7->N8

Logical workflow for the synthesis and validation of the pyrazole-piperidine scaffold.

References

  • Asymmetric hydrogenation of N-heterocycles for pharmaceutical intermediates: synthetic strategies and theoretical perspectives Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • ChemInform Abstract: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium-Catalyzed Transfer Hydrogenation ResearchGate URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications MDPI URL:[Link]

Application

One-Pot Synthesis of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate: A Detailed Application Note and Protocol

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its u...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Pyrazolyl-Piperidine Scaffold

The pyrazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile building block in drug design.[1] When coupled with a piperidine ring, another ubiquitous fragment in pharmaceuticals, the resulting pyrazolyl-piperidine core offers a three-dimensional architecture that is highly sought after for targeting a wide range of biological entities.[4] The compound tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate is a key intermediate in the synthesis of a multitude of biologically active molecules, including kinase inhibitors and G-protein coupled receptor (GPR119) agonists.[5][6]

Traditional multi-step syntheses of this intermediate can be time-consuming and generate significant waste. One-pot synthesis strategies, particularly those employing multi-component reactions (MCRs), offer an elegant and efficient alternative, adhering to the principles of green chemistry by improving atom economy and reducing operational complexity.[7] This application note provides a detailed protocol for a one-pot synthesis of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate, designed for researchers and scientists in drug development.

Core Synthesis Strategy: A Multi-Component Approach

The proposed one-pot synthesis leverages a three-component reaction involving a ketone, an aldehyde, and a hydrazine derivative.[8][9][10] This strategy allows for the direct construction of the pyrazole ring and its concomitant attachment to the piperidine scaffold in a single synthetic operation.

Reaction Scheme:

The overall transformation can be depicted as follows:

G ketone tert-butyl 4-oxopiperidine-1-carboxylate product tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate ketone->product + aldehyde 1,1,3,3-tetramethoxypropane aldehyde->product + hydrazine Hydrazine hydrate hydrazine->product One-Pot

Figure 1: One-pot synthesis of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process controls and characterization checkpoints to ensure the successful synthesis of the target compound.

Materials and Reagents:
ReagentCAS NumberMolecular Weight ( g/mol )Supplier (Example)Purity
tert-butyl 4-oxopiperidine-1-carboxylate181269-65-8199.26Sigma-Aldrich≥97%
1,1,3,3-Tetramethoxypropane (Malonaldehyde bis(dimethyl acetal))102-52-3164.20TCI Chemicals≥98%
Hydrazine hydrate7803-57-850.06Merck≥99%
Acetic Acid (Glacial)64-19-760.05Fisher ScientificACS Grade
Ethanol (200 Proof)64-17-546.07Decon LabsUSP Grade
Diethyl ether60-29-774.12VWR ChemicalsACS Grade
Saturated Sodium Bicarbonate Solution----
Anhydrous Magnesium Sulfate7487-88-9120.37Acros Organics≥99.5%
Step-by-Step Procedure:
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tert-butyl 4-oxopiperidine-1-carboxylate (10.0 g, 50.2 mmol, 1.0 equiv).

  • Solvent Addition: Add ethanol (100 mL) to the flask and stir the mixture until the ketone is completely dissolved.

  • Reagent Addition:

    • To the stirred solution, add 1,1,3,3-tetramethoxypropane (8.25 g, 50.2 mmol, 1.0 equiv).

    • Follow with the dropwise addition of hydrazine hydrate (2.51 g, 50.2 mmol, 1.0 equiv) over 5 minutes.

    • Finally, add glacial acetic acid (2.87 mL, 50.2 mmol, 1.0 equiv) as a catalyst.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • In-Process Control (TLC Monitoring): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (1:1) as the eluent. The disappearance of the starting ketone (visualized with a potassium permanganate stain) indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the ethanol.

    • To the resulting residue, add 100 mL of diethyl ether and 100 mL of water.

    • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to afford tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate as a white to off-white solid.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Expertise & Experience: The "Why" Behind the "How"

The choice of each reagent and condition in this one-pot protocol is deliberate and based on established principles of organic synthesis.

  • tert-butyl 4-oxopiperidine-1-carboxylate: The Boc-protecting group is crucial for preventing unwanted side reactions at the piperidine nitrogen. Its steric bulk also influences the reactivity of the ketone.

  • 1,1,3,3-Tetramethoxypropane: This acetal serves as a stable and easy-to-handle precursor to malonaldehyde, a key 1,3-dielectrophile required for the formation of the pyrazole ring. In the acidic reaction medium, it hydrolyzes in situ to generate the reactive dialdehyde.[8][9]

  • Hydrazine Hydrate: This is the nitrogen source for the pyrazole ring. The two nitrogen atoms of hydrazine react with the two carbonyl groups of the in-situ generated 1,3-dicarbonyl species.

  • Acetic Acid: A mild acid catalyst is necessary to facilitate both the hydrolysis of the acetal and the subsequent condensation and cyclization steps leading to the pyrazole ring.

  • Ethanol: This solvent is an excellent choice due to its ability to dissolve all reactants and its appropriate boiling point for the reaction temperature.

The one-pot nature of this reaction is achieved by carefully controlling the reaction conditions to allow for the sequential formation of intermediates without the need for isolation.

Visualization of the Reaction Workflow

G cluster_0 One-Pot Reaction Vessel cluster_1 Work-up and Purification A 1. Add tert-butyl 4-oxopiperidine-1-carboxylate and Ethanol B 2. Add 1,1,3,3-tetramethoxypropane, Hydrazine hydrate, and Acetic Acid A->B Dissolution C 3. Heat to Reflux (4-6 h) B->C Initiate Reaction D 4. TLC Monitoring C->D Reaction Progress E 5. Cool and Concentrate D->E Reaction Complete F 6. Liquid-Liquid Extraction E->F G 7. Dry and Concentrate F->G H 8. Column Chromatography G->H I 9. Characterization (NMR, MS) H->I

Figure 2: Experimental workflow for the one-pot synthesis.

Trustworthiness: A Self-Validating System

The robustness of this protocol lies in its clear checkpoints. The TLC monitoring provides a real-time assessment of the reaction's progress, preventing premature work-up or unnecessary heating. The subsequent purification and characterization steps ensure the identity and purity of the final product, validating the success of the synthesis.

Conclusion

This application note details an efficient and reliable one-pot synthesis of tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate. By leveraging a multi-component reaction strategy, this protocol offers a significant improvement over traditional multi-step methods in terms of efficiency and sustainability. The detailed experimental procedure, coupled with the rationale behind the synthetic design, provides researchers in drug discovery and development with a practical guide for accessing this valuable building block.

References

  • R Discovery. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • Organic Chemistry Portal. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. [Link]

  • ACS Omega. Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. [Link]

  • MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

  • IntechOpen. Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. [Link]

  • ResearchGate. Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine. [Link]

  • Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

  • Atlantis Press. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • ResearchGate. Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. [Link]

  • Journal of Organic and Pharmaceutical Chemistry. One-Pot Synthesis of Substituted N-Phenyl Pyrazoles Using Ionic Liquid. [Link]

  • Molecules. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. [Link]

  • PMC. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • ResearchGate. One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists. [Link]

  • Asian Journal of Chemistry. Solvent Free Synthesis of Different Substituted Pyrazoles Under Microwave Irradiation via One Pot Synthesis and their Biological. [Link]

  • MDPI. Facile One-Pot Multicomponent Synthesis of Pyrazolo-Thiazole Substituted Pyridines with Potential Anti-Proliferative Activity: Synthesis, In Vitro and In Silico Studies. [Link]

  • ResearchGate. One-pot synthesis of N-substituted pyrazoles 1–7. [Link]

  • Molecules. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ChEMBL. Document: One-pot synthesis of novel tert-butyl-4-substituted phenyl-1H-1,2,3-triazolo piperazine/piperidine carboxylates, potential GPR119 agonists.... [Link]

  • Slideteam. 194 recent advances in the synthesis of new pyrazole derivatives. [Link]

  • PubMed. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Boc-4-(1H-pyrazol-1-yl)piperidine in Aqueous Media

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers facing precipitation and solubility bottlenecks when evaluating 1-Boc-4-(1H-pyrazol-1-yl)piperid...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers facing precipitation and solubility bottlenecks when evaluating 1-Boc-4-(1H-pyrazol-1-yl)piperidine in aqueous biological or biochemical media.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the thermodynamic causes of insolubility and provide self-validating, field-proven protocols to keep your compound in solution without compromising assay integrity.

Part 1: The Physicochemical Root of the Problem

Q: Why does 1-Boc-4-(1H-pyrazol-1-yl)piperidine precipitate almost instantly when added to my aqueous assay buffer? A: The insolubility is thermodynamically driven by the tert-butyloxycarbonyl (Boc) protecting group. The introduction of this bulky, nonpolar moiety significantly alters the physical properties of the parent piperidine, drastically increasing its lipophilicity[1]. In an aqueous environment, water molecules are forced to form a highly ordered, energetically unfavorable cage (clathrate) around the hydrophobic tert-butyl group. To minimize this thermodynamic penalty, the compound aggregates and precipitates. Experimentally, it is notoriously difficult to accurately determine the solubilities of Boc derivatives in water under ambient conditions due to this extreme hydrophobicity[2],[3].

Q: Can I resolve this by simply increasing the DMSO concentration in my assay? A: Rarely. While Boc-protected amines exhibit excellent solubility in polar aprotic solvents like DMSO[1], biological assays have strict organic solvent tolerance limits. Exceeding 1–5% DMSO in biochemical assays or 0.1% in cell-based assays often leads to enzyme denaturation or cytotoxicity. When a highly concentrated DMSO stock is injected into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic compound behind to undergo "solvent crash" (kinetic precipitation).

Part 2: Strategic Solubilization Workflows

To select the correct solubilization method, you must evaluate the biological constraints of your specific assay.

Solubilization_Strategy Start Assess Assay Tolerance to Organic Solvents HighTol High Tolerance (>1% DMSO) Start->HighTol LowTol Low Tolerance (<0.1% DMSO) Start->LowTol CoSolv Co-solvation (DMSO / EtOH) HighTol->CoSolv Direct dilution AssayType Determine Assay Type LowTol->AssayType Protein Biochemical / Enzymatic AssayType->Protein Cell Cell-Based / In Vivo AssayType->Cell Cyclo Cyclodextrin Complexation (HP-β-CD) Protein->Cyclo Preserves folding Cell->Cyclo Alternative Surf Non-ionic Surfactants (Tween-80) Cell->Surf Prevents toxicity

Decision matrix for selecting a solubilization strategy based on assay constraints.

Q: If DMSO dilution fails, what is the most reliable method for in vitro protein assays? A: We highly recommend Cyclodextrin Complexation , specifically using Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that perfectly accommodates the bulky tert-butyl group of the Boc moiety, shielding it from water. Meanwhile, its hydroxyl-rich exterior maintains high aqueous solubility. This creates a thermodynamically stable inclusion complex without denaturing your target proteins.

Q: What about cell-based assays where cyclodextrins might strip cholesterol from cell membranes? A: For sensitive cell-based systems, Micellar Solubilization using non-ionic surfactants (e.g., Tween-80) is preferred. These surfactants self-assemble into micelles above their Critical Micelle Concentration (CMC). The lipophilic 1-Boc-4-(1H-pyrazol-1-yl)piperidine partitions into the hydrophobic core of the micelle, effectively remaining in suspension without disrupting cellular membranes.

Part 3: Quantitative Solubilization Data

Use the following matrix to compare the efficacy and risks of different solubilization vehicles for Boc-protected piperidines.

Solubilization VehicleMechanism of ActionMax Typical Assay ConcentrationProsCons / Risks
DMSO Co-solvation (Polar Aprotic)1.0% (Cell) / 5.0% (Biochem)Simple dilution; highly effective stock solvent.High risk of "solvent crash" upon aqueous dilution.
Tween-80 Micellar Encapsulation0.01% - 0.1% (v/v)Prevents kinetic aggregation; highly biocompatible.May interfere with membrane proteins or lipid assays.
HP-β-CD Inclusion Complexation1.0% - 10.0% (w/v)Excellent thermodynamic stability; no micelle formation.Can sequester cholesterol from cell membranes at high doses.
BSA Hydrophobic Binding0.1% - 1.0% (w/v)Mimics physiological carrier proteins (albumin).May bind the compound too tightly, reducing the free active fraction.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not rely on visual inspection alone to confirm solubility. Micro-precipitates can ruin assay reproducibility. The following protocols are designed as self-validating systems.

Protocol 1: Kinetic Solubility Determination via Nephelometry

Causality: Visual inspection cannot detect sub-micron precipitation. This protocol uses light scattering to identify the exact concentration at which 1-Boc-4-(1H-pyrazol-1-yl)piperidine precipitates in your specific assay buffer.

  • Stock Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.

  • Serial Dilution: Create a 2-fold serial dilution of the stock in pure DMSO across a PCR plate.

  • Aqueous Spiking: Transfer 2 µL of each DMSO dilution into 198 µL of aqueous assay buffer (yielding a 1% final DMSO concentration) in a 96-well clear-bottom microplate.

  • Equilibration: Incubate the plate at your assay temperature (e.g., 37°C) for 60 minutes on a microplate shaker to allow kinetic precipitation to occur.

  • Validation Step (Measurement): Measure absorbance at 620 nm. Compare the readings to a blank control (1% DMSO in buffer). An increase in absorbance indicates sub-visual light scattering caused by micro-precipitates. The highest compound concentration that maintains baseline absorbance is your true kinetic solubility limit.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes via Solvent Evaporation

Causality: Attempting to dissolve the compound and HP-β-CD directly in water often fails because the compound precipitates faster than the complex can form. Co-dissolving them in an organic solvent first, followed by evaporation, forces the Boc-group into the cyclodextrin cavity as the solvent is removed.

HPBCD_Workflow N1 1. Co-dissolve Compound + HP-β-CD (in MeOH/DCM) N2 2. Solvent Evaporation (Rotary Evaporator) N1->N2 N3 3. Vacuum Drying (Overnight) N2->N3 N4 4. Rehydration (Aqueous Buffer) N3->N4 N5 5. Sonication & Sterile Filtration N4->N5

Step-by-step solvent evaporation workflow for preparing HP-β-CD inclusion complexes.

  • Co-dissolution: Weigh 1 molar equivalent of 1-Boc-4-(1H-pyrazol-1-yl)piperidine and 3 molar equivalents of HP-β-CD. Dissolve both in a volatile organic solvent mixture (e.g., Methanol/Dichloromethane 1:1) until the solution is completely clear.

  • Evaporation: Transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator under reduced pressure.

  • Vacuum Drying: Dry the resulting thin film under high vacuum (lyophilizer or vacuum oven) overnight to remove all trace organic solvents.

  • Rehydration: Add the desired volume of aqueous assay buffer to the dry film. Vortex vigorously and sonicate in a water bath for 15–30 minutes until visually clear.

  • Validation Step (Sterilization & Quantification): Filter the solution through a 0.22 µm PES syringe filter. Self-Validation: If the compound was not successfully complexed, the insoluble free fraction will be retained on the filter. Quantify the final concentration of the filtrate via HPLC or UV-Vis to confirm your actual working concentration.

Part 5: References[2] Title: Supplemental Material I. Solubility Estimates of Boc Derivatives

Source: rsc.org URL:[1] Title: An In-depth Technical Guide to the Physical and Chemical Properties of Boc-Protected Amines Source: benchchem.com URL:[3] Title: N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Handling Moisture &amp; Air Sensitivity of 1-Boc-4-(1H-pyrazol-1-yl)piperidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of Boc-protected heterocyclic building blocks.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the handling of Boc-protected heterocyclic building blocks. 1-Boc-4-(1H-pyrazol-1-yl)piperidine (CAS: 1269429-29-9) is a critical intermediate in drug discovery and complex organic synthesis.

While the tert-butyloxycarbonyl (Boc) group is generally robust under basic and nucleophilic conditions [1], the compound's specific structural features make it susceptible to moisture-induced complications and trace-acid degradation over time. This guide provides field-proven, self-validating protocols to ensure the integrity of your synthetic workflows.

Section 1: The Causality of Sensitivity (Mechanistic Insights)

Understanding the "why" is the first step in troubleshooting. The sensitivity of this compound is driven by three primary factors:

  • Hygroscopicity of the Pyrazole Ring: The unhindered nitrogen (N2) on the pyrazole moiety possesses a lone pair that acts as a strong hydrogen bond acceptor. Upon exposure to ambient air, the solid matrix rapidly absorbs atmospheric moisture.

  • Trace Acid-Catalyzed Hydrolysis: The Boc group is intrinsically labile to acidic conditions [1]. When atmospheric moisture combines with ambient CO2, trace carbonic acid is formed. Prolonged exposure to this micro-acidic environment during storage catalyzes the slow hydrolysis of the carbamate linkage, yielding the unprotected piperidine, tert-butanol, and carbon dioxide (CO2) gas [1].

  • Downstream Reagent Quenching: In advanced synthesis, this building block is often subjected to strong bases (e.g., n-BuLi, LDA) or transition-metal catalysts (e.g., Pd-catalyzed Buchwald-Hartwig aminations). Even fractional percentages of absorbed water will irreversibly quench organometallics or poison sensitive catalytic cycles, leading to unexplained reaction failures.

Section 2: Quantitative Data & Stability Thresholds

To maintain a self-validating workflow, adhere to the following empirical thresholds. Exceeding these limits requires immediate corrective action.

ParameterCritical ThresholdConsequence of Exceedance
Moisture Content (Karl Fischer) > 0.1% w/wQuenching of organometallics; Pd-catalyst poisoning.
Storage Temperature > 8 °CAccelerated hydrolytic degradation; thermal cleavage at >85°C [1][3].
Ambient Air Exposure > 15 minutesSignificant water uptake via hydrogen bonding.
Atmosphere Non-InertCO2 absorption leading to carbamate salt formation or trace acid generation [1].
Section 3: Experimental Protocols (Self-Validating Workflows)
Protocol A: Non-Destructive Drying Methodology

Standard oven drying is strictly prohibited for this compound, as temperatures exceeding 85°C will induce thermal deprotection of the Boc group [1][3].

  • Initial Assessment: Quantify baseline water content using Karl Fischer (KF) titration.

  • Azeotropic Distillation: If moisture exceeds 0.1%, dissolve the compound in anhydrous toluene (10 mL per gram of compound).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 40 °C to prevent thermal degradation. Repeat this process twice.

  • High-Vacuum Desiccation: Transfer the residue to a Schlenk flask. Apply high vacuum (≤ 0.1 mbar) at room temperature for 12–24 hours.

  • Validation: Perform a secondary KF titration. A result of < 0.1% validates the system and confirms readiness for moisture-sensitive steps.

  • Inert Backfilling: Backfill the flask with high-purity Argon (99.999%).

Protocol B: Long-Term Storage
  • Transfer the validated, dry compound into an amber glass vial to prevent potential photolytic degradation [1].

  • Purge the vial with Argon to displace atmospheric oxygen and moisture.

  • Seal tightly with a PTFE-lined cap and wrap the seal tightly with Parafilm.

  • Store in a desiccated environment at 2–8 °C [1].

Section 4: Troubleshooting Guide & FAQs

Q1: My downstream Pd-catalyzed coupling failed, but the 1H NMR of my 1-Boc-4-(1H-pyrazol-1-yl)piperidine looks completely clean. What happened? Expert Answer: Standard 1H NMR is notoriously unreliable for detecting trace moisture, as the water peak can shift, broaden, or be obscured by the solvent or compound peaks. Even 0.5% water is enough to hydrolyze active phosphine ligands or poison a palladium catalyst. Action: Always validate moisture via KF titration prior to sensitive couplings. If wet, execute Protocol A.

Q2: I retrieved an older batch from the fridge and noticed a distinct pressure build-up when opening the vial. Is the compound still viable? Expert Answer: No. Pressure build-up is the hallmark physical symptom of Boc deprotection. Moisture and trace acids have catalyzed the breakdown of the Boc group, releasing carbon dioxide (CO2) gas and isobutylene [1]. The stoichiometry of your reagent is now compromised. Action: Discard the pressurized batch and procure fresh material. Ensure future batches are strictly stored under Argon.

Q3: Can I dry this compound in a standard vacuum oven set to 80°C to speed up the process? Expert Answer: Absolutely not. While the Boc group is stable at room temperature, it is thermally unstable. Prolonged exposure to temperatures above 85–90°C will lead to spontaneous thermal deprotection [1][3]. Always utilize room-temperature high vacuum or azeotropic drying <40°C.

Section 5: Visualizing the Workflow

Below is the logical workflow for assessing and handling this sensitive building block to ensure maximum synthetic yield.

Workflow Start Receive / Retrieve 1-Boc-4-(1H-pyrazol-1-yl)piperidine Check Moisture Assessment (Karl Fischer Titration) Start->Check Dry Azeotropic Drying & Vacuum (Strictly < 40°C) Check->Dry Moisture > 0.1% Store Inert Storage (Argon Purge, 2-8°C) Check->Store Moisture < 0.1% Dry->Store Verified Dry Use Proceed to Anhydrous Downstream Synthesis Store->Use Aliquot via Schlenk

Workflow for moisture assessment, drying, and storage of 1-Boc-4-(1H-pyrazol-1-yl)piperidine.

References
  • Stability and Storage of Boc-Protected Diamines: A Technical Guide.Benchchem.
  • Boc-Protected Amino Groups.Organic Chemistry Portal.
  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.PMC - NIH.
Troubleshooting

Technical Support Center: A Researcher's Guide to Venetoclax (CAS 1269429-29-9) Stability and Long-Term Storage

Welcome to the Technical Support Center for Venetoclax (CAS 1269429-29-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this B-cell lymphoma-2 (BCL-2) select...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Venetoclax (CAS 1269429-29-9). This guide is designed for researchers, scientists, and drug development professionals who are working with this B-cell lymphoma-2 (BCL-2) selective inhibitor. Our goal is to provide you with the critical information and practical guidance necessary to ensure the long-term stability and integrity of your Venetoclax samples. This resource, presented in a comprehensive question-and-answer format, will address common challenges and provide troubleshooting strategies to support the success of your experiments.

I. Understanding Venetoclax Stability: The "Why" Behind the "How"

The chemical stability of an active pharmaceutical ingredient (API) like Venetoclax is paramount for the reliability and reproducibility of your research. Degradation can lead to a decrease in the effective concentration of the compound, the formation of impurities with potentially confounding biological activity, and ultimately, to inaccurate experimental results. This guide will delve into the known degradation pathways of Venetoclax and provide actionable strategies to minimize their impact during long-term storage.

II. Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses specific questions and potential issues you may encounter when storing and handling Venetoclax.

Storage Conditions

Q1: What are the ideal long-term storage conditions for solid Venetoclax?

A1: For optimal long-term stability, solid Venetoclax should be stored at room temperature, specifically between 20°C to 25°C (68°F to 77°F). It is also crucial to store it in a dry location and protected from light. Some sources suggest storing below 30°C. Keeping the compound in its original, tightly sealed container is highly recommended to prevent exposure to moisture and light.[1][2]

Q2: I've been storing my Venetoclax powder in a clear container on the lab bench. Is this a problem?

A2: Yes, this could be a significant issue. Venetoclax should be protected from light.[3] Continuous exposure to ambient light can potentially lead to photolytic degradation. We strongly advise transferring the compound to an amber or opaque container and storing it in a dark place, such as a cabinet or drawer.

Q3: My lab is in a humid environment. What extra precautions should I take?

A3: High humidity can promote the hydrolysis of susceptible functional groups within the Venetoclax molecule. Ensure the container is always tightly sealed. For added protection, you can place the primary container inside a secondary container with a desiccant. Regularly check the desiccant and replace it when it becomes saturated.

Degradation and Impurities

Q4: What are the known degradation pathways for Venetoclax?

A4: Forced degradation studies have shown that Venetoclax is susceptible to degradation under several conditions. The primary degradation pathways include:

  • Acidic and Basic Hydrolysis: Venetoclax is sensitive to both acidic and basic environments, which can lead to the cleavage of certain bonds within the molecule.[4]

  • Oxidation: The compound is also partially sensitive to oxidative stress.[4]

Q5: I suspect my Venetoclax sample may have degraded. How can I confirm this?

A5: Visual inspection is the first step. Look for any changes in the physical appearance of the powder, such as color change or clumping. However, significant degradation can occur without any visible changes. The most reliable way to confirm degradation is through analytical testing. A stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) method can separate Venetoclax from its degradation products and quantify their presence.[5][6][7]

Handling and Preparation of Solutions

Q6: Are there any specific handling precautions I should take when working with Venetoclax?

A6: Yes, it is recommended to handle Venetoclax with care. When handling the solid compound or concentrated solutions, wearing personal protective equipment (PPE), including gloves, is advisable.[1] This is a standard practice for handling any potent research compound.

Q7: I need to prepare a stock solution of Venetoclax for my experiments. What is the best way to store it?

A7: The stability of Venetoclax in solution is highly dependent on the solvent, pH, and storage temperature. Based on forced degradation studies, acidic and basic conditions should be avoided.[4] For short-term storage, prepare fresh solutions as needed. If longer-term storage of a stock solution is necessary, it is recommended to store it at -20°C or -80°C in an appropriate solvent (e.g., DMSO). Aliquoting the stock solution into smaller, single-use vials is also recommended to avoid repeated freeze-thaw cycles.

Q8: Can I sonicate my Venetoclax solution to aid dissolution?

A8: While brief sonication may be acceptable, prolonged exposure to high energy can potentially induce degradation. A better approach is to use gentle warming (if the compound's thermal stability in that solvent is known to be good) and vortexing to facilitate dissolution.

III. Visualizing Degradation and Troubleshooting Workflows

To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathways and a troubleshooting workflow for suspected degradation.

Figure 1: Simplified Degradation Pathways of Venetoclax Venetoclax Venetoclax (CAS 1269429-29-9) Acid Acidic Conditions (e.g., low pH) Venetoclax->Acid Hydrolysis Base Basic Conditions (e.g., high pH) Venetoclax->Base Hydrolysis Oxidation Oxidative Stress (e.g., peroxides) Venetoclax->Oxidation Oxidation Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products

Caption: Simplified overview of Venetoclax degradation pathways.

Figure 2: Troubleshooting Workflow for Suspected Degradation Start Suspected Degradation of Venetoclax Sample Visual_Inspection Visually inspect the sample (color change, clumping) Start->Visual_Inspection No_Change No visible change Visual_Inspection->No_Change No Change Visible change observed Visual_Inspection->Change Yes Analytical_Testing Perform analytical testing (e.g., HPLC, UPLC-MS/MS) No_Change->Analytical_Testing Change->Analytical_Testing Compare_to_Standard Compare results to a fresh, high-purity standard Analytical_Testing->Compare_to_Standard No_Degradation No significant degradation detected. Proceed with experiment. Compare_to_Standard->No_Degradation Comparable Degradation_Confirmed Degradation confirmed. Discard sample and use a fresh batch. Compare_to_Standard->Degradation_Confirmed Not Comparable

Caption: A step-by-step guide for troubleshooting suspected degradation.

IV. Summary of Key Storage Parameters

The following table summarizes the critical storage parameters and their potential impact on Venetoclax stability.

ParameterRecommendationRationalePotential Impact of Deviation
Temperature Room Temperature (20-25°C or 68-77°F)To prevent thermally induced degradation.Elevated temperatures can accelerate degradation reactions.
Light Protect from light[3]To prevent photolytic degradation.Exposure to light, especially UV, can lead to the formation of photodegradants.
Humidity Store in a dry location[2]To minimize the risk of hydrolysis.High humidity can facilitate water-mediated degradation pathways.
Atmosphere Store in a tightly sealed containerTo prevent exposure to atmospheric moisture and oxygen.Can lead to hydrolysis and oxidation.
pH (in solution) Avoid acidic and basic conditions[4]Venetoclax is susceptible to hydrolysis at pH extremes.Rapid degradation of the compound in solution.

V. Experimental Protocol: Stability Assessment by HPLC

This section provides a general protocol for assessing the stability of your Venetoclax sample using a stability-indicating HPLC method. This is a foundational method that can be adapted based on the specific equipment and columns available in your laboratory.

Objective: To determine the purity of a Venetoclax sample and identify the presence of any degradation products.

Materials:

  • Venetoclax sample (to be tested)

  • High-purity Venetoclax reference standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

Procedure:

  • Preparation of Mobile Phase: Prepare the mobile phase according to a validated method. A common starting point for reverse-phase chromatography of small molecules is a gradient of acetonitrile and water with a small amount of an acid modifier like 0.1% formic acid.

  • Preparation of Standard Solution: Accurately weigh a small amount of the Venetoclax reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Preparation of Sample Solution: Prepare a solution of your Venetoclax sample to be tested at the same concentration as the standard solution.

  • HPLC Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (solvent) to ensure there are no interfering peaks.

    • Inject the standard solution and record the chromatogram. Note the retention time and peak area of the main Venetoclax peak.

    • Inject the sample solution and record the chromatogram.

  • Data Analysis:

    • Compare the chromatogram of the sample solution to that of the standard solution.

    • The presence of significant peaks other than the main Venetoclax peak in the sample chromatogram indicates the presence of impurities or degradation products.

    • Calculate the purity of your sample by dividing the peak area of Venetoclax in your sample by the total peak area of all peaks in the chromatogram (and multiplying by 100).

VI. References

  • Venetoclax - ORAL CANCER TREATMENT EDUCATION. (n.d.). National Community Oncology Dispensing Association, Inc.

  • Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. (2020). ACS Omega.

  • Quantification of Venetoclax for Therapeutic Drug Monitoring in Chinese Acute Myeloid Leukemia Patients by a Validated UPLC-MS/MS Method. (2022). Molecules.

  • Venetoclax (Venclexta). (n.d.). UPMC Hillman Cancer Center.

  • Venetoclax (Venclexta™). (2025). OncoLink from Penn Medicine.

  • HIGHLIGHTS OF PRESCRIBING INFORMATION: VENCLEXTA. (n.d.). AbbVie Inc.

  • Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. (2020). ResearchGate.

  • Venetoclax Dosage Guide + Max Dose, Adjustments. (2026). Drugs.com.

  • Development of a Stability-Indicating Analytical Method for Determination of Venetoclax Using AQbD Principles. (2020). ACS Publications.

  • NEW ZEALAND DATA SHEET 1. VENCLEXTA 10 MG, 50 MG AND 100 MG TABLETS. (2024). Medsafe.

  • Taiwan Food and Drug Administration Assessment Report. (2017). Taiwan Food and Drug Administration.

  • For the Patient: Venetoclax. (2018). BC Cancer.

  • Venclyxto, INN-Venetoclax. (n.d.). European Medicines Agency.

  • NAME OF THE MEDICINAL PRODUCT QUALITATIVE AND QUANTITATIVE COMPOSITION PHARMACEUTICAL FORM CLINICAL PARTICULARS. (n.d.). National Drug Information.

  • On the Stability and Degradation Pathways of Venetoclax under Stress Conditions. (2020). PubMed.

  • AusPAR: Venetoclax. (2016). Therapeutic Goods Administration (TGA).

  • Venclyxto, INN-venetoclax. (n.d.). European Medicines Agency.

  • Venetoclax (oral route) - Side effects & dosage. (2026). Mayo Clinic.

  • Safety Data Sheet: Venetoclax. (n.d.). Carl ROTH.

  • venetoclax - Venclyxto, INN. (n.d.). European Medicines Agency.

  • AUSTRALIAN PRODUCT INFORMATION VENCLEXTA® (VENETOCLAX) FILM-COATED TABLETS. (2025). Medsinfo.

  • Product Monograph Including Patient Medication Information. (n.d.). AbbVie.

  • HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use VENCLEXTA safely and eff. (n.d.). RxAbbVie.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 1-Boc-4-(1H-pyrazol-1-yl)piperidine and Its Structural Isomers

In the landscape of modern medicinal chemistry and drug development, piperidine and pyrazole moieties are privileged scaffolds, frequently incorporated to modulate the physicochemical properties and biological activity o...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and drug development, piperidine and pyrazole moieties are privileged scaffolds, frequently incorporated to modulate the physicochemical properties and biological activity of new chemical entities. The compound 1-Boc-4-(1H-pyrazol-1-yl)piperidine serves as a versatile building block, but its synthesis can often yield a mixture of structural isomers. The precise connectivity and substitution pattern are critical for the intended structure-activity relationship (SAR), making unambiguous structural confirmation an essential step in quality control and downstream applications.

This guide provides an in-depth comparative analysis of 1-Boc-4-(1H-pyrazol-1-yl)piperidine and two of its key structural isomers: the piperidine positional isomer, 1-Boc-3-(1H-pyrazol-1-yl)piperidine, and the pyrazole linkage isomer, 1-Boc-4-(1H-pyrazol-4-yl)piperidine. We will delve into the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between molecular structure and spectroscopic output.

The Isomers in Focus: Structural and Electronic Differences

The key to spectroscopic differentiation lies in understanding the inherent structural and electronic differences between the isomers.

G cluster_0 1-Boc-4-(1H-pyrazol-1-yl)piperidine (N1-linked, 4-substituted) cluster_1 1-Boc-3-(1H-pyrazol-1-yl)piperidine (N1-linked, 3-substituted) cluster_2 1-Boc-4-(1H-pyrazol-4-yl)piperidine (C4-linked, 4-substituted) a a b b c c

Caption: Molecular structures of the target compound and its key isomers.

  • 1-Boc-4-(1H-pyrazol-1-yl)piperidine (Target Compound): This molecule possesses a C2 axis of symmetry through the N1-C4 bond of the piperidine ring (ignoring chair conformations). The pyrazole is connected via its N1 atom ("pyrrole-like" nitrogen) to the 4-position of the piperidine.

  • 1-Boc-3-(1H-pyrazol-1-yl)piperidine (Piperidine Isomer): This isomer lacks the symmetry of the 4-substituted analogue. All protons on the piperidine ring are chemically non-equivalent.

  • 1-Boc-4-(1H-pyrazol-4-yl)piperidine (Linkage Isomer): Here, the piperidine ring is attached to the C4 carbon of the pyrazole. This C-linked isomer retains the symmetry of the 4-substituted piperidine but will exhibit vastly different electronic characteristics on the pyrazole ring, including the presence of an N-H proton.

Experimental Protocols for Spectroscopic Analysis

Reliable and reproducible data is the foundation of structural elucidation. The following are standardized protocols for acquiring the necessary spectra.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the most powerful technique for isomer differentiation due to its sensitivity to the local chemical environment of each nucleus.[1]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm, centered around 6 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Acquire 16-32 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Set a spectral width of ~220 ppm.

    • A relaxation delay of 2 seconds and 1024-2048 scans are typically required.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) and perform a Fourier transform. Phase and baseline correct the spectrum. Reference the ¹H spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) and the ¹³C spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[2]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecules, providing key information about functional groups.

Protocol:

  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid on the ATR crystal and apply pressure to ensure good contact.

  • Acquisition:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum from 4000 cm⁻¹ to 400 cm⁻¹.

    • Co-add 16-32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The spectrum is automatically ratioed against the background.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be distinctive for isomers.

Protocol:

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source, capable of MS/MS analysis (e.g., a Quadrupole Time-of-Flight, Q-TOF).

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Full Scan MS:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode, scanning a mass range of m/z 50-500. The protonated molecule [M+H]⁺ should be observed.

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion as the precursor.

    • Apply collision-induced dissociation (CID) using argon or nitrogen as the collision gas.

    • Vary the collision energy (e.g., 10-40 eV) to observe the fragmentation pattern.

G cluster_workflow Spectroscopic Analysis Workflow Sample Isomeric Mixture or Purified Compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Place on ATR Crystal Sample->IR_Prep MS_Prep Dissolve in LC-MS Solvent Sample->MS_Prep NMR_Acq Acquire ¹H, ¹³C, 2D NMR Spectra NMR_Prep->NMR_Acq IR_Acq Acquire FT-IR Spectrum IR_Prep->IR_Acq MS_Acq Acquire ESI-MS and MS/MS Spectra MS_Prep->MS_Acq NMR_Analysis Analyze Chemical Shifts, Coupling, Symmetry NMR_Acq->NMR_Analysis IR_Analysis Analyze Functional Group & Fingerprint Regions IR_Acq->IR_Analysis MS_Analysis Analyze [M+H]⁺ & Fragmentation Pattern MS_Acq->MS_Analysis Conclusion Unambiguous Isomer Identification NMR_Analysis->Conclusion IR_Analysis->Conclusion MS_Analysis->Conclusion

Caption: A generalized workflow for the spectroscopic analysis of isomers.

Comparative Spectroscopic Analysis

Nuclear Magnetic Resonance (¹H and ¹³C NMR)

The differences in molecular symmetry and connectivity create highly diagnostic NMR signatures.[3]

¹H NMR Analysis:

  • 1-Boc-4-(1H-pyrazol-1-yl)piperidine (Target):

    • Piperidine Region: Due to symmetry, the proton environment is simplified. You will observe signals for the H4 methine proton, two distinct sets of signals for the axial and equatorial H2/H6 protons, and two sets for the axial and equatorial H3/H5 protons. The H4 proton, being adjacent to the electron-withdrawing pyrazole nitrogen, will be shifted downfield.

    • Pyrazole Region: Three distinct signals for the pyrazole protons will be present. The H5 proton is adjacent to two nitrogens and will be the most downfield, followed by H3, and finally H4.[4]

  • 1-Boc-3-(1H-pyrazol-1-yl)piperidine (Piperidine Isomer):

    • Piperidine Region: The lack of symmetry makes all piperidine protons (H2, H3, H4, H5, H6) chemically distinct, leading to a much more complex and crowded spectrum with extensive signal splitting. The H3 proton, directly attached to the pyrazole, will be a downfield multiplet.

  • 1-Boc-4-(1H-pyrazol-4-yl)piperidine (Linkage Isomer):

    • Piperidine Region: The spectrum will resemble the target compound in terms of symmetry and signal patterns.

    • Pyrazole Region: This is the key diagnostic region. Due to C-linking and the presence of an N-H, you will observe a broad N-H signal (its chemical shift is concentration and solvent dependent) and only two pyrazole C-H signals. These two protons (H3 and H5) are equivalent due to tautomerism or symmetry, often appearing as a single, sharp singlet further upfield compared to the N-linked isomers.[5]

¹³C NMR Analysis:

The number of unique carbon signals directly reflects the molecular symmetry.

  • 1-Boc-4-(1H-pyrazol-1-yl)piperidine (Target): Expect 3 signals for the piperidine ring (C4, C2/6, C3/5), 3 signals for the pyrazole ring, and 2 for the Boc group (quaternary C and methyl C's). Total = 8 signals.

  • 1-Boc-3-(1H-pyrazol-1-yl)piperidine (Piperidine Isomer): Expect 5 distinct signals for the piperidine ring carbons, 3 for the pyrazole, and 2 for the Boc group. Total = 10 signals.

  • 1-Boc-4-(1H-pyrazol-4-yl)piperidine (Linkage Isomer): Expect 3 signals for the piperidine ring and 2 for the Boc group. For the pyrazole ring, there will be 2 signals for the equivalent C3/C5 carbons and the C4 carbon. Total = 8 signals. The chemical shift of the piperidine-bearing C4 of the pyrazole will be significantly different from the piperidine-bearing C4 of the other isomers.

Table 1: Predicted Key Differentiating NMR Features

CompoundPiperidine ¹H NMRPyrazole ¹H NMRPiperidine ¹³C SignalsPyrazole ¹³C Signals
1-Boc-4-(pyrazol-1-yl) Symmetrical, 4 sets of signals3 distinct signals (H3, H4, H5)33
1-Boc-3-(pyrazol-1-yl) Asymmetrical, complex multiplets3 distinct signals (H3, H4, H5)53
1-Boc-4-(pyrazol-4-yl) Symmetrical, 4 sets of signals1 signal (H3/H5) + N-H signal32
Infrared (IR) Spectroscopy

While ¹H NMR is superior for distinguishing the piperidine isomers, IR spectroscopy is exceptionally effective at differentiating the N-linked vs. C-linked linkage isomers.

  • N-Linked Isomers (Target and 3-Substituted): The spectra will be dominated by C-H stretching (~2850-3000 cm⁻¹), the strong Boc carbonyl (C=O) stretch (~1690 cm⁻¹), and C-N stretching vibrations.[6] The pyrazole C=N and C=C stretching bands will appear in the 1500-1600 cm⁻¹ region.[7]

  • C-Linked Isomer (4-Substituted Pyrazole): The most prominent and diagnostic feature will be the appearance of a moderately sharp N-H stretching band in the region of 3100-3300 cm⁻¹.[8] This band is completely absent in the N-linked isomers. The rest of the spectrum will be broadly similar, but the fingerprint region (below 1500 cm⁻¹) will show distinct differences in the pattern of C-H bending and ring vibration modes.

Mass Spectrometry (MS)

All three isomers have the same molecular formula (C₁₃H₂₁N₃O₂) and molecular weight (267.33 g/mol ). Therefore, their [M+H]⁺ ions will appear at the same m/z of ~268.17. Differentiation must come from tandem MS (MS/MS) fragmentation patterns.

The fragmentation of N-Boc protected amines is well-characterized.[9] Common losses include:

  • Loss of isobutylene (56 Da): [M+H - 56]⁺

  • Loss of the entire Boc group (100 Da): [M+H - 100]⁺ to give the protonated pyrazolyl-piperidine fragment.

  • Loss of tert-butyl radical (57 Da) from the molecular ion in EI-MS.[10]

  • Differentiation Strategy:

    • The initial fragmentation (loss of Boc group) will be common to all three isomers, resulting in a major fragment ion at m/z ~168.

    • The key to differentiation lies in the subsequent fragmentation of this m/z 168 ion.

    • For the 4-substituted isomers (N-linked and C-linked): Fragmentation of the piperidine ring is expected to produce characteristic iminium ions.

    • For the 3-substituted isomer: The fragmentation pathways of the piperidine ring will be altered due to the different substitution pattern, potentially leading to different relative abundances of the fragment ions compared to the 4-substituted isomers.

    • For the C-linked isomer: The presence of the N-H group can influence fragmentation pathways, although distinguishing it from the N-linked, 4-substituted isomer by MS/MS alone can be challenging without high-resolution mass spectrometry and careful analysis of fragmentation pathways.

Conclusion and Best Practices

Unambiguous differentiation of these three structural isomers requires a multi-technique approach, with NMR spectroscopy serving as the definitive tool.

  • Primary Method: ¹H NMR spectroscopy provides the most direct and clear-cut evidence. The distinction between the symmetrical 4-substituted and asymmetrical 3-substituted piperidine rings is trivial. The difference between N-linked (3 pyrazole protons) and C-linked (1 pyrazole proton signal + NH) is equally clear.

  • Confirmatory Method: IR spectroscopy serves as an excellent and rapid method to confirm the presence or absence of the pyrazole N-H, robustly distinguishing the C-linked isomer from the two N-linked isomers.

  • Supportive Method: Mass spectrometry confirms the molecular weight and can provide supporting evidence through analysis of fragmentation patterns, although it is less definitive as a standalone technique for this specific set of isomers.

By employing this integrated spectroscopic approach, researchers and drug development professionals can confidently verify the structure of their materials, ensuring the integrity of their synthetic intermediates and the validity of their subsequent biological studies.

References

  • Benchchem. (n.d.).
  • Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained. Retrieved from [Link]

  • Matulevičiūtė, G., Arbačiauskienė, E., Kleizienė, N., & Šačkus, A. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(12), 3739. [Link]

  • Kauno technologijos universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
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  • Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Retrieved from [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek.
  • ResearchGate. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Retrieved from [Link]

  • ¹H-NMR and ¹³C-NMR Spectra. (n.d.).
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  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, ¹H-¹H NOESY, and ¹H-¹⁵N HSQC.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information for Boiling Water-Catalyzed Neutral and Selective N-Boc Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations and.... Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. Retrieved from [Link]

  • Technology Networks. (2024). NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. Retrieved from [Link]

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  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES.
  • SpectraBase. (n.d.). 1-Boc-piperazine. Retrieved from [Link]

  • ResearchGate. (2019). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Retrieved from [Link]

  • Visnav. (2022).
  • PubChem. (n.d.). 1-BOC-3-Aminopiperidine. Retrieved from [Link]

  • MDPI. (2022). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate. Retrieved from [Link]

  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). Royal Society of Chemistry.
  • Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (2020). Thieme.
  • Combination of ¹H and ¹³C NMR Spectroscopy. (n.d.).
  • Westwood, M. D., et al. (2018). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry, 16(2), 245–253.
  • Wang, Q., et al. (2022). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Forensic Science and Medicine, 8(3), 85.
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  • Mass Spectrometry: Fragment

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Comparative

A Comparative Guide to the Synthesis of Tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate Derivatives

The tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous biologically active compounds. I...

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Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate scaffold is a privileged structural motif in medicinal chemistry, serving as a crucial intermediate in the synthesis of numerous biologically active compounds. Its derivatives have shown promise in various therapeutic areas, including as inhibitors of enzymes such as tryptophan 2,3-dioxygenase (TDO2). The efficient and scalable synthesis of these molecules is therefore of significant interest to researchers in drug discovery and development. This guide provides an in-depth comparison of various synthetic methodologies for tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate and its derivatives, with a focus on reaction yields, scalability, and practical considerations.

Introduction to Synthetic Strategies

The construction of the pyrazole-piperidine linkage is the key challenge in the synthesis of the title compounds. Several distinct strategies have been developed, each with its own set of advantages and limitations. These can be broadly categorized as:

  • Multi-step Synthesis from Piperidine Precursors: This classical approach involves the functionalization of a pre-existing piperidine ring, often starting from commercially available materials like tert-butyl 4-hydroxypiperidine-1-carboxylate.

  • Cyclization Reactions: These methods build the pyrazole ring from acyclic precursors that already contain the piperidine moiety.

  • Transition Metal-Catalyzed Cross-Coupling Reactions: Modern catalytic methods, such as the Buchwald-Hartwig amination and copper-catalyzed N-arylation, offer direct and efficient ways to form the C-N bond between the pyrazole and piperidine rings.

This guide will delve into specific examples of these strategies, providing detailed experimental protocols and a comparative analysis of their reported yields.

Method 1: Multi-step Synthesis via Mesylate Intermediate

A common and reliable route to tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate and its derivatives involves a three-step sequence starting from tert-butyl 4-hydroxypiperidine-1-carboxylate. This method is particularly useful for producing key intermediates for more complex molecules, such as crizotinib.[1][2]

Experimental Protocol

Step 1: Synthesis of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

To a solution of tert-butyl 4-hydroxypiperidine-1-carboxylate in a suitable solvent such as MTBE, triethylamine is added. The mixture is cooled, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred for 1 hour at room temperature. The product is then isolated by precipitation and filtration.

Step 2: N-Alkylation of Pyrazole

The mesylate from Step 1 is reacted with the desired pyrazole in the presence of a base like cesium carbonate in a polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP). The reaction mixture is heated to facilitate the nucleophilic substitution.

Step 3: (Optional) Further Functionalization

The resulting tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate can be further modified. For instance, a boronic ester can be introduced onto the pyrazole ring for subsequent cross-coupling reactions.

A reported total yield for a three-step synthesis of a boronic ester derivative using this approach was 49.9%.[1][2]

Synthesis_Workflow_1 start tert-butyl 4-hydroxypiperidine-1-carboxylate step1 Mesylation (MsCl, Et3N) start->step1 intermediate1 tert-butyl 4-((methylsulfonyl)oxy)piperidine- 1-carboxylate step1->intermediate1 step2 N-Alkylation (Pyrazole, Cs2CO3) intermediate1->step2 product tert-butyl 4-(1H-pyrazol-1-yl)piperidine- 1-carboxylate step2->product

Caption: Multi-step synthesis from a piperidine precursor.

Method 2: Synthesis from β-Enamino Diketones and Hydrazines

This approach offers a convergent route to substituted pyrazole derivatives. The reaction of a β-enamino diketone derived from a piperidine precursor with various hydrazines allows for the introduction of diversity at the N-1 position of the pyrazole ring.[3][4]

Experimental Protocol

Step 1: Synthesis of the β-Enamino Diketone

A β-keto ester derived from a piperidine carboxylic acid is reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding β-enamino diketone.

Step 2: Cyclization with Hydrazine

The β-enamino diketone is then reacted with a substituted or unsubstituted hydrazine in a solvent like ethanol, often with heating, to yield the target pyrazole derivative. This cyclization generally proceeds with good regioselectivity.

This method has been used to synthesize a variety of tert-butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylate derivatives with yields ranging from 51% to 73% depending on the hydrazine used.[3][4]

Synthesis_Workflow_2 start1 Piperidine-derived β-keto ester step1 Enamine Formation start1->step1 intermediate1 β-Enamino Diketone step1->intermediate1 step2 Cyclization intermediate1->step2 start2 Hydrazine Derivative start2->step2 product Substituted tert-butyl 4-(1H-pyrazol-1-yl)piperidine- 1-carboxylate Derivative step2->product

Caption: Synthesis via β-enamino diketone and hydrazine cyclization.

Method 3: Transition Metal-Catalyzed C-N Cross-Coupling

Palladium and copper-catalyzed cross-coupling reactions represent a powerful and direct method for the formation of the N-aryl bond between the pyrazole and piperidine moieties. The Buchwald-Hartwig amination, in particular, has been successfully applied to the synthesis of related aminopyrazole derivatives.[5][6][7]

Experimental Protocol: Buchwald-Hartwig Amination

A mixture of a 4-halopiperidine derivative (e.g., tert-butyl 4-bromopiperidine-1-carboxylate), the desired pyrazole, a palladium catalyst (e.g., Pd(dba)₂), a suitable ligand (e.g., tBuDavePhos), and a base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., xylene) is heated, often under microwave irradiation, to afford the desired product. The choice of ligand and reaction conditions is critical for achieving high yields.[5][6]

Synthesis_Workflow_3 start1 4-Halopiperidine Derivative reaction Buchwald-Hartwig Cross-Coupling (Pd catalyst, ligand, base) start1->reaction start2 Pyrazole start2->reaction product tert-butyl 4-(1H-pyrazol-1-yl)piperidine- 1-carboxylate reaction->product

Caption: Buchwald-Hartwig cross-coupling approach.

Comparative Analysis of Synthetic Yields

MethodStarting MaterialsKey StepsReported YieldApplicability
Multi-step Synthesis tert-butyl 4-hydroxypiperidine-1-carboxylate, pyrazoleMesylation, N-alkylation~49.9% (for a derivative)[1][2]Good for specific, functionalized derivatives.
β-Enamino Diketone Cyclization Piperidine-derived β-keto ester, hydrazinesEnamine formation, cyclization51-73%[3][4]Excellent for generating libraries of N-substituted pyrazoles.
Buchwald-Hartwig Amination 4-Halopiperidine derivative, pyrazolePd-catalyzed C-N couplingGenerally high-yielding (specific data not found)Direct and efficient for a variety of pyrazole and piperidine derivatives.[5][6]

Conclusion

The choice of synthetic route for tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate and its derivatives depends on several factors, including the desired substitution pattern, scalability, and the availability of starting materials.

  • The multi-step synthesis from tert-butyl 4-hydroxypiperidine-1-carboxylate is a robust and well-established method, particularly for accessing specific, functionalized targets.

  • The β-enamino diketone and hydrazine cyclization route is highly advantageous for creating libraries of N-substituted pyrazole derivatives, offering good to excellent yields and a high degree of flexibility.

  • Transition metal-catalyzed cross-coupling reactions , such as the Buchwald-Hartwig amination, provide a direct and efficient means to construct the key C-N bond and are likely to be high-yielding, though specific data for the parent compound requires further investigation.

Researchers and drug development professionals should consider these factors when selecting the most appropriate synthetic strategy for their specific needs. Further optimization of reaction conditions for each method may lead to even higher yields and improved process efficiency.

References

  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate. Atlantis Press. Available at: [Link]

  • (PDF) Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - MDPI. Available at: [Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. Available at: [Link]

  • Synthesis of pyranopyrazole derivatives in aqueous medium using piperidine - ResearchGate. Available at: [Link]

  • (PDF) Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents - ResearchGate. Available at: [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc. Available at: [Link]

  • Piperidine as an Effective Catalyst for the Synthesis of Phenyl Substituted Pyrazoles Mediated as PEG - 600 - IRD India. Available at: [Link]

  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules. Available at: [Link]

  • Synthesis, and Molecular Structure Investigations of a New s-Triazine Derivatives Incorporating Pyrazole/Piperidine/Aniline Moieties - ProQuest. Available at: [Link]

  • tert-Butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate - PMC. Available at: [Link]

  • Mild Conditions for Copper-Catalyzed N-Arylation of Pyrazoles. - ResearchGate. Available at: [Link]

  • Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds - IJTSRD. Available at: [Link]

  • SYNTHESIS AND INVESTIGATION OF NOVEL FUNCTIONALIZED PYRAZOLE OR INDOLE RING CONTAINING HETEROCYCLIC COMPOUNDS - KTU ePubl. Available at: [Link]

  • WO2015067782A1 - 4-(indol-3-yl)-pyrazole derivatives, pharmaceutical compositions and methods for use - Google Patents.
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Sources

Validation

A Guide to In Vitro Assay Validation: Employing 1-Boc-4-(1H-pyrazol-1-yl)piperidine as a Chemical Control in Kinase Inhibition Assays

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and meticulous validation. A cornerstone of this process is...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from a promising compound to a validated therapeutic is paved with rigorous testing and meticulous validation. A cornerstone of this process is the in vitro assay, providing the initial proving ground for a molecule's biological activity. The reliability of these assays hinges on the use of appropriate controls, which serve as the bedrock of data integrity and reproducibility. This guide delves into the critical role of chemical controls in in vitro assay validation, using the exemplar molecule, 1-Boc-4-(1H-pyrazol-1-yl)piperidine, within the context of a kinase inhibition assay.

While 1-Boc-4-(1H-pyrazol-1-yl)piperidine is recognized as a versatile synthetic intermediate in medicinal chemistry, its structural motifs—specifically the pyrazole and piperidine rings—are prevalent in a multitude of kinase inhibitors.[1][2] This structural relationship makes it a plausible, albeit hypothetical for the purpose of this guide, candidate for a negative or weak modulator control in assays targeting certain kinases, such as p21-activated kinase 4 (PAK4). This guide will objectively compare its hypothetical performance with established kinase inhibitors, providing a framework for selecting and validating chemical controls in your own research.

The Imperative of Chemical Controls in Assay Validation

In the landscape of drug discovery, an in vitro assay is only as reliable as its controls. Chemical controls, molecules with known activities, are indispensable for:

  • Establishing Assay Performance: Positive controls, potent modulators of the target, confirm that the assay is working as expected and can detect a biological effect.

  • Defining the Assay Window: The difference in signal between a positive and negative control dictates the dynamic range of the assay, influencing its sensitivity and robustness.

  • Identifying False Positives and Negatives: Negative controls, ideally structurally related to the test compounds but with no or weak activity, help to identify compounds that interfere with the assay technology rather than the biological target.

  • Ensuring Data Reproducibility: Consistent performance of controls across multiple experiments provides confidence in the day-to-day and lot-to-lot reproducibility of the assay.

The selection of a chemical control should be a deliberate process, considering its mechanism of action, potency, selectivity, and structural similarity to the compounds under investigation.

A Case Study: 1-Boc-4-(1H-pyrazol-1-yl)piperidine in a PAK4 Kinase Assay

To illustrate the application of a chemical control, we present a hypothetical case study involving the use of 1-Boc-4-(1H-pyrazol-1-yl)piperidine in an in vitro assay for p21-activated kinase 4 (PAK4). PAK4 is a serine/threonine kinase implicated in various cellular processes, and its dysregulation is associated with cancer.[3][4]

The Signaling Pathway

PAK4 is a key effector of the Rho family of small GTPases, Rac and Cdc42. Its activation triggers downstream signaling cascades that influence cell proliferation, migration, and survival.[5][6]

PAK4_Signaling_Pathway Growth_Factors Growth Factors / Extracellular Signals RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Rac_Cdc42 Rac/Cdc42 (GTP-bound) RTK->Rac_Cdc42 PAK4 p21-activated kinase 4 (PAK4) Rac_Cdc42->PAK4 Activation Downstream_Effectors Downstream Effectors (e.g., LIMK1) PAK4->Downstream_Effectors Phosphorylation Cellular_Responses Cell Proliferation, Migration, Survival Downstream_Effectors->Cellular_Responses Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Plate Prepare Compound Plate: - Test Compounds - 1-Boc-4-(1H-pyrazol-1-yl)piperidine (Control) - Staurosporine (Positive Control) - DMSO (Vehicle Control) Add_Compounds Transfer Compounds from Compound Plate to Assay Plate Compound_Plate->Add_Compounds Reagent_Mix Prepare Kinase Reaction Mix: - Recombinant PAK4 Enzyme - Kinase Buffer - Substrate Peptide Dispense_Reagents Dispense Kinase Reaction Mix to Assay Plate Reagent_Mix->Dispense_Reagents Dispense_Reagents->Add_Compounds Initiate_Reaction Add ATP to Initiate Kinase Reaction Add_Compounds->Initiate_Reaction Incubate Incubate at Room Temperature Initiate_Reaction->Incubate Stop_Reaction Add Detection Reagent (e.g., ADP-Glo™) Incubate->Stop_Reaction Incubate_Detection Incubate for Signal Development Stop_Reaction->Incubate_Detection Read_Plate Measure Luminescence Incubate_Detection->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Generate_Curves Generate Dose-Response Curves and Calculate IC50 Values Calculate_Inhibition->Generate_Curves

Caption: Experimental workflow for an in vitro kinase assay.

Comparison with Alternative Chemical Controls

The choice of a chemical control is paramount. Here, we compare our hypothetical control, 1-Boc-4-(1H-pyrazol-1-yl)piperidine, with two well-established kinase inhibitors: Staurosporine (a broad-spectrum inhibitor) and Bosutinib (a more specific Src/Abl kinase inhibitor).

Feature1-Boc-4-(1H-pyrazol-1-yl)piperidine (Hypothetical)StaurosporineBosutinib
Mechanism of Action ATP-competitive kinase inhibitor (putative)Broad-spectrum, ATP-competitive kinase inhibitor [7]Dual Src/Abl tyrosine kinase inhibitor [8][9]
Potency (PAK4) Expected to be low to moderate (µM range)High (nM range) [10]Moderate to high (nM to low µM range)
Selectivity Likely to have a broader kinase profileNon-selective, inhibits a wide range of kinases [7]Selective for Src family kinases and Abl [11]
Primary Use as a Control Negative or weak inhibitor control; scaffold for hit-to-leadGeneral positive control for kinase assaysSpecific positive control for Src/Abl family kinase assays
Advantages - Structurally relevant to pyrazole-based kinase inhibitor libraries- Can help identify off-target effects of structurally similar compounds- Potent inhibition provides a large assay window- Well-characterized and widely used- High selectivity for its primary targets- Clinically relevant inhibitor
Disadvantages - Biological activity and target profile not well-characterized- May exhibit unexpected off-target effects- Lack of selectivity can mask target-specific effects- Can induce apoptosis in cell-based assays [12]- May not be a suitable positive control for all kinases

Detailed Experimental Protocols

To ensure the integrity and reproducibility of your assay validation, detailed protocols are essential.

Protocol 1: In Vitro PAK4 Kinase Assay

This protocol is adapted from commercially available kinase assay kits. [13][14] Materials:

  • Recombinant human PAK4 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Substrate peptide (e.g., a generic serine/threonine kinase substrate)

  • ATP

  • 1-Boc-4-(1H-pyrazol-1-yl)piperidine, Staurosporine, Bosutinib, and test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of test compounds, 1-Boc-4-(1H-pyrazol-1-yl)piperidine, Staurosporine, and Bosutinib in DMSO.

    • Transfer 1 µL of each compound dilution to the assay plate. Include DMSO-only wells as a negative (vehicle) control.

  • Kinase Reaction:

    • Prepare a master mix containing kinase buffer, recombinant PAK4 enzyme, and substrate peptide.

    • Dispense 10 µL of the master mix into each well of the assay plate.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Prepare an ATP solution in kinase buffer.

    • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

  • Signal Detection (using ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 40 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO (0% inhibition) and a no-enzyme or maximally inhibited (100% inhibition) control.

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion: The Right Control for the Right Question

The validation of an in vitro assay is a multi-faceted process where the judicious selection of chemical controls is non-negotiable. While a well-characterized, potent inhibitor like Staurosporine is invaluable for establishing the functionality of a kinase assay, a structurally-related, weaker modulator like 1-Boc-4-(1H-pyrazol-1-yl)piperidine (in our hypothetical scenario) serves a different but equally important purpose. It provides a baseline for the activity of a particular chemical scaffold and helps to triage initial hits, distinguishing true target engagement from non-specific effects.

Ultimately, the choice of chemical controls should be tailored to the specific scientific question being addressed. A well-designed validation plan, incorporating a suite of appropriate controls, will not only ensure the quality and reliability of your in vitro data but also provide a solid foundation for the successful advancement of your drug discovery program.

References

  • Recent advances on development of p21-activated kinase 4 inhibitors as anti-tumor agents. (2022). Frontiers in Pharmacology. [Link]

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Safety & Regulatory Compliance

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 4-(1H-pyrazol-1-yl)piperidine-1-carboxylate
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